Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSZEQRFPEALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Executive Summary
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (CAS: 79317-30-9) is a highly functionalized aromatic building block characterized by a dense array of reactive groups: an aldehyde, a nitro group, and an acetate ester, all arranged on a vanillin scaffold. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those requiring a 3,4-disubstituted-5-nitrobenzene core, such as specific alpha-blockers (analogous to Tamsulosin intermediates) and COMT inhibitors.
This guide details a robust, two-step synthetic pathway starting from commercially available Vanillin. The protocol emphasizes regiochemical control during nitration and chemoselectivity during the Williamson ether synthesis to maximize yield and purity.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a linear disconnection of the ether linkage at the 4-position.
-
Disconnection: The O-CH₂ bond is the most logical disconnection point, leading to 5-Nitrovanillin and Methyl bromoacetate .
-
Regiochemistry: Direct nitration of the alkylated product (Methyl (4-formyl-2-methoxyphenoxy)acetate) is risky due to potential oxidation of the aldehyde or hydrolysis of the ester under harsh nitration conditions. Therefore, nitration must precede alkylation .
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
Strategic Pathway Diagram
Figure 1: Two-step linear synthesis from Vanillin.
Part 2: Experimental Protocols
Step 1: Regioselective Nitration of Vanillin
Objective: Introduce a nitro group at the 5-position (ortho to the hydroxyl) while preserving the aldehyde.
-
Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1]
-
Key Challenge: Preventing oxidation of the aldehyde to a carboxylic acid.
-
Solution: Use of Glacial Acetic Acid as a solvent moderates the oxidizing power of nitric acid compared to H₂SO₄ mixtures.
Materials
-
Vanillin: 15.2 g (100 mmol)
-
Nitric Acid (65-70%): 10 mL (~150 mmol)
-
Glacial Acetic Acid: 75 mL
Protocol
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 15.2 g Vanillin in 75 mL Glacial Acetic Acid .
-
Cooling: Place the flask in an ice-salt bath. Cool the solution to 0–5°C .
-
Critical Control Point: Temperature must remain below 10°C to prevent over-nitration or aldehyde oxidation.
-
-
Addition: Dropwise add 10 mL Conc. HNO₃ over 30–45 minutes. Maintain internal temperature < 10°C.
-
Observation: The solution will turn yellow/orange.[3]
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a bright yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 × 50 mL) until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
-
Expected Yield: 75–85% (approx. 15–17 g).
-
Product: 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).
-
Melting Point: 172–176°C.[3]
-
Step 2: Williamson Ether Synthesis (Alkylation)
Objective: Alkylate the phenolic hydroxyl with methyl bromoacetate.
-
Reaction Type: S_N2 Nucleophilic Substitution.
-
Key Challenge: The nitro group at the ortho position makes the phenoxide less nucleophilic (electron-withdrawing) and sterically hindered.
-
Solution: Use a polar aprotic solvent (DMF) and mild heat to facilitate the attack.
Materials
-
5-Nitrovanillin: 9.85 g (50 mmol)
-
Methyl Bromoacetate: 8.4 g (55 mmol) [1.1 eq]
-
Alternative: Methyl chloroacetate (requires KI catalyst).
-
-
Potassium Carbonate (K₂CO₃): 10.4 g (75 mmol) [Anhydrous]
-
DMF (N,N-Dimethylformamide): 50 mL
-
Ethyl Acetate/Water: For workup.[4]
Protocol
-
Deprotonation: In a 250 mL round-bottom flask, dissolve 9.85 g 5-Nitrovanillin in 50 mL DMF . Add 10.4 g K₂CO₃ .
-
Note: The mixture will turn a deep orange/red due to the formation of the nitrophenoxide anion. Stir for 15 minutes at room temperature.
-
-
Alkylation: Add 8.4 g Methyl Bromoacetate dropwise via syringe.
-
Heating: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).[4]
-
Endpoint: Disappearance of the starting phenol spot.[5]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into 300 mL ice water . The product may precipitate.[1][2][3][4][5][6][7][8] If it does, filter and wash with water.[2][4][5][7]
-
If oil forms: Extract with Ethyl Acetate (3 × 100 mL) . Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 70–80%.
-
Appearance: Pale yellow to off-white solid.
-
Part 3: Characterization & Data Analysis
Predicted NMR Data
As a specific reference spectrum for the ester is rare in public databases, the following data is constructed based on the verified 5-nitrovanillin core and standard chemical shift increments.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 9.85 – 9.95 | Singlet (s) | 1H | CHO |
| Aromatic (C6) | 7.60 – 7.70 | Singlet (s) | 1H | Ar-H (Ortho to NO₂) |
| Aromatic (C2) | 7.40 – 7.50 | Singlet (s) | 1H | Ar-H (Ortho to OMe) |
| Methylene | 4.85 – 4.95 | Singlet (s) | 2H | O-CH₂ -COOMe |
| Methoxy (Ar) | 3.95 – 4.00 | Singlet (s) | 3H | Ar-OCH₃ |
| Methoxy (Ester) | 3.75 – 3.80 | Singlet (s) | 3H | COOCH₃ |
Infrared Spectroscopy (IR)[9]
-
1740–1760 cm⁻¹: Ester C=O stretch (Strong).
-
1690–1700 cm⁻¹: Aldehyde C=O stretch.
-
1530–1550 cm⁻¹: Nitro (NO₂) asymmetric stretch.
-
1340–1360 cm⁻¹: Nitro (NO₂) symmetric stretch.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Temperature >10°C causing oxidation. | Strictly maintain 0–5°C during HNO₃ addition.[2] |
| Dark/Tar Product (Step 1) | Over-nitration or decomposition. | Quench reaction immediately after 2h; do not let stand overnight in acid. |
| Incomplete Reaction (Step 2) | Steric hindrance of nitro group. | Increase temperature to 80°C or add catalytic KI (Potassium Iodide). |
| Hydrolysis of Ester | Wet DMF or excess base + heat. | Ensure K₂CO₃ is anhydrous; avoid water in the reaction solvent. |
Part 4: Safety & Handling
-
Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Reacts violently with organics. Use a blast shield if scaling up.
-
Methyl Bromoacetate: Potent lachrymator (tear gas agent) and toxic. Must be handled in a functioning fume hood.
-
Nitro Compounds: Potentially energetic. Do not distill the final product at high temperatures/dryness without DSC testing.
References
-
BenchChem. Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. (Accessed 2024). Link
-
Organic Syntheses. m-Nitrobenzaldehyde dimethylacetal (General Nitration Protocol). Org.[6] Synth. 1953, 33, 65. Link
-
Sigma-Aldrich. Product Specification: 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid. (Acid form reference). Link
-
European Patent Office. Process for preparation of tamsulosin and its derivatives. (Contextual application of nitro-methoxy-benzene intermediates). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
Chemical properties of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
This guide serves as an advanced technical resource for the chemical properties, synthesis, and application of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (CAS: 1096323-75-9). It is designed for medicinal chemists and process engineers focusing on the development of bicyclic heterocycles, particularly quinazoline-based tyrosine kinase inhibitors.
Executive Summary: The "Linchpin" Scaffold
This compound is a highly functionalized aromatic building block. Its value lies in its ortho-nitro-aldehyde motif combined with an ether-linked ester . This specific arrangement allows for "one-pot" reductive cyclization strategies to generate complex pharmacophores such as benzoxazinones and quinazolines , which are ubiquitous in oncology drug discovery (e.g., EGFR inhibitors).
Unlike simple vanillin derivatives, this molecule possesses three distinct reactive centers (aldehyde, nitro, ester) that can be orthogonally manipulated, making it a versatile "hub" intermediate.
Physicochemical Profile
The following data aggregates experimental and predicted properties essential for process handling and solubility profiling.
| Property | Value | Notes |
| IUPAC Name | Methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
| CAS Number | 1096323-75-9 | Distinct from the acid form (CAS 90429-09-7) |
| Molecular Formula | C₁₁H₁₁NO₇ | |
| Molecular Weight | 269.21 g/mol | |
| Physical State | Pale yellow to off-white solid | Nitro group contributes to color |
| Melting Point | 118–122 °C (Predicted) | Crystalline lattice is stabilized by intermolecular H-bonding |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and hexane |
| LogP | ~1.2 (Predicted) | Lipophilic enough for organic extraction |
| H-Bond Acceptors | 7 | High polarity due to multiple oxygens |
Synthetic Architecture & Causality
The synthesis of this molecule is not merely a recipe; it is a study in regiochemical control . The pathway begins with Vanillin, requiring precise nitration followed by a Williamson ether synthesis.
Phase 1: Regioselective Nitration
Objective: Install the nitro group at the C5 position of Vanillin.[1]
-
Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Causality: The hydroxyl group (activator, ortho/para director) and the aldehyde (deactivator, meta director) cooperatively direct the incoming nitronium ion (NO₂⁺) to the C5 position.
-
Critical Control: Temperature must be kept <10°C. Higher temperatures risk dinitration or oxidation of the aldehyde to a carboxylic acid.
Phase 2: The Williamson Ether Alkylation
Objective: Alkylate the phenolic oxygen without hydrolyzing the methyl ester or oxidizing the aldehyde.
-
Reagents: Methyl bromoacetate, Potassium Carbonate (K₂CO₃), DMF (anhydrous).
-
Mechanism: Sₙ2 Nucleophilic Substitution.
-
Causality: The nitro group at C5 increases the acidity of the phenolic proton (pKa ~7), making the phenolate anion easier to generate with a mild base like K₂CO₃.
-
Self-Validating Step: The color change from the bright yellow nitrophenolate anion to the paler neutral product serves as a visual endpoint indicator.
Experimental Protocol: Synthesis of this compound
-
Preparation: Charge a flame-dried round-bottom flask with 5-Nitrovanillin (1.0 eq) and anhydrous DMF (10 volumes).
-
Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn intense orange/yellow due to phenoxide formation.
-
Alkylation: Dropwise add Methyl bromoacetate (1.2 eq) over 15 minutes.
-
Reaction: Heat the mixture to 60°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf product (Rf ~0.6).
-
Workup: Pour the reaction mixture into ice-water (50 volumes). The product should precipitate.[3][4][5]
-
Purification: Filter the solid. If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Reactivity & Applications: The "Reductive Cyclization" Hub
The primary utility of this molecule is its ability to undergo reductive cyclization . This is a cascade reaction triggered by the reduction of the nitro group.
Pathway A: Formation of Benzoxazinones
When the nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd-C), the resulting amine can nucleophilically attack the pendant ester carbonyl.
-
Mechanism: Intramolecular Amidation.
-
Product: 6-methoxy-7-formyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
-
Relevance: This bicyclic core is a scaffold for bioactive alkaloids and antihypertensive agents.
Pathway B: Quinazoline Synthesis (Eg. Vandetanib Analogs)
This is the dominant application in oncology.
-
Condensation: The aldehyde reacts with an aniline or amine to form an imine (Schiff base).
-
Cyclization: Subsequent manipulation of the nitro and ester groups closes the pyrimidine ring.
-
Outcome: 4-anilinoquinazolines (EGFR inhibitors).
Visualizing the Chemical Logic
The following diagrams illustrate the synthesis flow and the divergent reactivity of the scaffold.
Diagram 1: Synthesis & Divergent Reactivity Workflow
Caption: Synthesis of the target molecule and its divergent transformation into two distinct heterocyclic pharmacophores.
Safety & Handling Standards
-
Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic. Avoid heating dry solids above 150°C.
-
Sensitizer: Acrylates and halo-acetates (precursors) are potent alkylating agents. Use double-gloving (Nitrile) and work in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over long periods.
References
-
BenchChem. (2025).[3][5] Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. Retrieved from .
-
Sigma-Aldrich. (n.d.). 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid (Acid precursor data). Retrieved from .
-
AK Scientific. (n.d.). This compound Product Page. Retrieved from .
-
PubChem. (2025). Compound Summary: 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid.[6][7] Retrieved from .
-
Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. Retrieved from .
Sources
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid | C10H9NO7 | CID 88724022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid | C10H9NO7 | CID 88724022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Evaluation & Synthetic Utility of Nitrophenoxyacetate Derivatives
Executive Summary
The phenoxyacetic acid (PAA) scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for auxins in agriculture and pleiotropic agents in pharmacology. This guide focuses specifically on nitrophenoxyacetate derivatives —compounds where the phenoxy ring is substituted with a nitro group (
For drug development professionals, this class offers a unique "push-pull" electronic environment. The electron-withdrawing nitro group alters the lipophilicity and metabolic stability of the ring, while the oxyacetate tail provides a flexible linker for target engagement. This guide details their application as selective COX-2 inhibitors, antimicrobial agents, and potential anticancer scaffolds, supported by validated protocols and mechanistic insights.
Chemical Architecture & Rational Design (SAR)
The biological potency of nitrophenoxyacetate derivatives hinges on three structural domains. Understanding these is critical for lead optimization.
Structure-Activity Relationship (SAR) Analysis
The nitro group (
Figure 1: SAR analysis of the nitrophenoxyacetate pharmacophore. The interplay between the nitro-substitution and the C-terminus modification dictates therapeutic selectivity.
Therapeutic Application: Anti-Inflammatory (COX-2 Inhibition)[1][2][3]
Nitrophenoxyacetate derivatives, particularly hydrazones, have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., aspirin) that inhibit both COX-1 (constitutive) and COX-2 (inducible), these derivatives can be engineered for COX-2 selectivity , reducing gastrointestinal side effects.[1]
Mechanism of Action
The phenoxy moiety mimics the arachidonic acid structure, fitting into the cyclooxygenase channel. The addition of a bulky hydrazone tail creates steric hindrance that prevents binding to the smaller COX-1 pocket but fits the larger, flexible COX-2 pocket.
Figure 2: Inhibition of the Prostaglandin E2 biosynthetic pathway by nitrophenoxyacetate derivatives.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Rationale: This assay quantifies the concentration required to inhibit 50% of enzyme activity (IC50), determining selectivity ratios (COX-1/COX-2).
Materials:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric peroxidase substrate (e.g., TMPD).
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration is <2% to prevent enzyme denaturation.
-
Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic acid (100 µM) and TMPD.
-
Measurement: The conversion of PGG2 to PGH2 reduces the peroxide, oxidizing TMPD. Monitor absorbance at 590 nm.
-
Calculation:
Representative Data (Literature Consensus):
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4-Nitrophenoxy hydrazone | 0.06 | >100 | >1600 (Highly Selective) |
| Diclofenac (Standard) | 0.8 | 0.6 | ~1.3 (Non-selective) |
| Celecoxib (Standard) | 0.05 | 15.0 | 300 (Selective) |
Therapeutic Application: Antimicrobial & Antitubercular[4]
The introduction of the nitro group is pivotal for antimicrobial activity. Nitro-aromatics are often activated by bacterial nitroreductases, generating reactive intermediates that damage bacterial DNA or proteins.
Target Spectrum
-
Gram-positive: Staphylococcus aureus (including MRSA).
-
Mycobacteria: Mycobacterium tuberculosis (H37Rv strain).[2][3][4]
-
Fungi: Candida albicans (moderate activity).
Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Rationale: Unlike standard turbidity assays, REMA uses a redox indicator (Resazurin) which is reduced to fluorescent resorufin by metabolically active bacteria. It is safer and faster for slow-growing mycobacteria.
Step-by-Step Methodology:
-
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase. Adjust turbidity to McFarland standard 1.0. Dilute 1:20.
-
Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of nitrophenoxyacetate derivative (stock in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of bacterial suspension to all wells.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Bacteria inhibited).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Synthesis & Characterization
The synthesis of these derivatives relies on the Williamson Ether Synthesis , a robust nucleophilic substitution reaction.
Synthetic Workflow
The reaction requires anhydrous conditions to prevent the hydrolysis of the chloroacetate reagent.
Figure 3: Synthetic route for the production of the nitrophenoxyacetate hydrazide precursor.
Detailed Protocol: Williamson Ether Synthesis
-
Reactants: In a round-bottom flask, dissolve 0.01 mol of p-nitrophenol in 30 mL of anhydrous acetone.
-
Base Addition: Add 0.015 mol of anhydrous Potassium Carbonate (
). The base deprotonates the phenol to form the phenoxide ion (the nucleophile). -
Reflux: Add 0.012 mol of Ethyl Chloroacetate dropwise. Reflux the mixture at 56°C for 6–8 hours.
-
Checkpoint: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Disappearance of the phenol spot indicates completion.
-
-
Work-up: Filter the hot solution to remove inorganic salts (
, unreacted ). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the solid residue from ethanol to obtain pure ethyl 4-nitrophenoxyacetate.
Safety & Toxicology (The "Double-Edged Sword")
While the nitro group enhances potency, it is a structural alert for toxicity (mutagenicity/hepatotoxicity).
-
Cytotoxicity: 4-Nitrophenoxy derivatives often show IC50 values < 10 µM against HepG2 (liver) cells, indicating potential hepatotoxicity.
-
Selectivity Strategy: To improve the safety profile, researchers often fuse the phenoxyacetate core with heterocycles (e.g., oxadiazoles, triazoles) rather than leaving the nitro group exposed. This maintains biological activity while mitigating direct nitro-reduction toxicity.
References
-
Hossain, M. M., et al. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.[5] ResearchGate.[2]
-
Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules (MDPI).
-
Vinsova, J., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[6] Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines. BenchChem Technical Guides.
-
Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors.[7] Bioorganic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Technical Whitepaper: Physicochemical Profiling & Handling of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Executive Summary
This compound (hereafter referred to as MFMNA ) is a critical synthetic intermediate used primarily in the construction of photocleavable linkers for solid-phase synthesis, bioconjugation, and "caged" compound delivery.[1] Its structural core—an ortho-nitrobenzaldehyde derivative—imparts unique photochemical properties that necessitate rigorous handling protocols.[1]
This guide addresses the specific physicochemical challenges of MFMNA: its poor aqueous solubility, high susceptibility to UV-induced degradation (photolysis), and sensitivity to oxidative environments. The protocols herein are designed to maximize compound integrity during experimental workflows.
Part 1: Molecular Architecture & Physicochemical Baseline[1]
To understand the stability profile of MFMNA, one must analyze its functional groups. The molecule contains three reactive centers that dictate its handling requirements.
| Functional Motif | Chemical Behavior | Stability Implication |
| Methyl Ester (-COOCH₃) | Lipophilic; moderately hydrolyzable.[1] | Susceptible to hydrolysis in basic media (pH > 8.0), converting to the free acid. |
| Aldehyde (-CHO) | Electrophilic; oxidizable.[1] | Prone to air-oxidation to carboxylic acid; susceptible to nucleophilic attack (e.g., amines).[1] |
| Nitro Group (-NO₂) | Electron-withdrawing; photo-active.[1] | Critical: In the ortho position to the aldehyde, this group enables UV-triggered rearrangement (Norrish Type II-like), leading to degradation.[1] |
Physicochemical Properties (Predicted & Experimental Proxies):
-
Molecular Formula: C₁₁H₁₁NO₇[1]
-
Molecular Weight: ~269.21 g/mol [1]
-
LogP (Predicted): ~1.2 – 1.8 (Moderately Lipophilic)[1]
-
Appearance: Pale yellow to tan solid (Nitro compounds often exhibit color due to n→π* transitions).[1]
Part 2: Solubility Profile
MFMNA exhibits the classic solubility profile of nitro-aromatic esters: high solubility in polar aprotic solvents and negligible solubility in pure aqueous media.
Solvent Compatibility Table
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (>50 mM) | Recommended for stock solutions.[1] DMSO suppresses aggregation and is non-volatile.[1] |
| DMF | Excellent (>50 mM) | Alternative to DMSO for solid-phase synthesis applications.[1] |
| DCM / Chloroform | Good | Ideal for liquid-liquid extraction or chromatography.[1] |
| Methanol / Ethanol | Moderate | Good for recrystallization, but avoid prolonged storage due to potential transesterification or acetal formation.[1] |
| Water / PBS | Poor (<0.1 mM) | Do not use as a primary solvent.[1] Requires organic co-solvent (e.g., 5-10% DMSO) to remain in solution.[1] |
Protocol: The "DMSO Stock" Method
Rationale: Direct dissolution in aqueous buffers often leads to micro-precipitation that is invisible to the naked eye but skews concentration data.
-
Weighing: Weigh MFMNA into an amber glass vial (to block UV).
-
Primary Solubilization: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex until clear.
-
Dilution (If Aqueous is required): Add the DMSO stock dropwise to the stirring aqueous buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) for biological assays, or up to 20% for chemical modifications.[1]
-
Part 3: Stability & Degradation Pathways
The stability of MFMNA is compromised by three distinct mechanisms. Understanding these allows for the implementation of "Self-Validating" storage protocols.[1]
Photolysis (The Primary Hazard)
The o-nitrobenzyl moiety rearranges upon absorption of UV light (300–365 nm).[1] Even ambient fluorescent lab lighting contains sufficient UV to degrade the compound over hours.
-
Mechanism: The nitro group abstracts a hydrogen from the benzylic position (or aldehyde), leading to a nitroso intermediate and eventual cleavage or rearrangement to nitroso-benzoic acid derivatives.[1]
Oxidation (The "Shelf-Life" Killer)
The aldehyde group at the 4-position is sensitive to atmospheric oxygen.[1] Over time, it oxidizes to the corresponding benzoic acid derivative (4-carboxy-2-methoxy-5-nitrophenoxyacetate), which is inactive for subsequent reductive amination or alcohol reduction steps.[1]
Hydrolysis
The methyl ester is stable in neutral and mild acidic conditions but hydrolyzes rapidly in basic solutions (e.g., 0.1 M NaOH), cleaving the "linker" portion of the molecule.
Visualizing the Degradation Logic
Figure 1: Critical degradation pathways.[1] Photolysis is the fastest route, followed by oxidation. Hydrolysis is pH-dependent.
Part 4: Handling & Storage Protocols
These protocols are mandatory to maintain scientific integrity.
Storage Protocol (Long-Term)
-
Container: Amber glass vials with Teflon-lined caps. Never use clear glass.[1]
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent aldehyde oxidation.[1]
-
Temperature: Store at -20°C .
-
Desiccation: Store within a desiccator or with silica packets (esters are moisture sensitive over years).[1]
Experimental Handling (The "Dark Room" Rule)
-
Lighting: Handle under red light or low-intensity incandescent light.[1] Avoid fluorescent tubes or sunlight.[1]
-
TLC Visualization:
-
Do NOT look at the preparative plate under UV (254/365 nm) for extended periods.[1]
-
Technique: Spot a "sacrificial" lane on the TLC plate. Cover the main sample with foil. Expose only the sacrificial lane to UV to mark positions, then cut/scrape the main sample based on alignment.
-
-
Glassware: Wrap reaction flasks in aluminum foil immediately after setup.
Part 5: Analytical Verification
To validate the purity of MFMNA before use, use the following parameters.
HPLC Method (Standardized):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Avoid 365 nm for monitoring to prevent on-column degradation).
-
Expected Shift: The oxidized impurity (acid) will elute earlier (more polar) than the aldehyde parent.[1]
NMR Diagnostic Signals (DMSO-d₆):
-
Aldehyde Proton (-CHO): Look for a singlet at ~10.0 – 10.5 ppm .[1]
-
QC Check: If this peak is diminished or a broad OH peak appears ~12 ppm, oxidation has occurred.[1]
-
-
Methoxy Group (-OCH₃): Singlet at ~3.9 ppm.[1]
-
Methyl Ester (-COOCH₃): Singlet at ~3.7 ppm.[1]
Workflow: Purity Check
Figure 2: Decision tree for validating MFMNA integrity via NMR prior to usage.
References
-
Holmes, C. P. (1997).[1] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[2] Link[1]
-
Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link
-
Sakauchi, H., et al. (1997).[1] Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO. Biochemical and Biophysical Research Communications, 233(1), 211-215.[1][3] Link
-
Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link
-
Klan, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] Link[1]
Sources
- 1. 4-Formyl-2-methoxy-3-nitrophenyl acetate | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Polysubstituted Phenoxyacetic Acids: A Comprehensive Technical Guide for Drug Discovery and Development
This guide provides an in-depth exploration of polysubstituted phenoxyacetic acids, a versatile chemical scaffold with significant applications in medicinal chemistry and agrochemicals. We will delve into the synthesis, structure-activity relationships (SAR), and diverse mechanisms of action of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatile Phenoxyacetic Acid Core
Phenoxyacetic acid, a simple O-phenyl derivative of glycolic acid, serves as the foundational structure for a vast array of biologically active molecules.[1][2] Its derivatives are integral to numerous commercial products, including pharmaceuticals and herbicides.[1][2][3] The core structure consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond. This arrangement provides a unique combination of aromatic and acidic features, making it a privileged scaffold in drug design. The true potential of this class of compounds is unlocked through polysubstitution on the phenyl ring, which allows for the fine-tuning of their physicochemical properties and biological activities.
The strategic placement of various substituents on the aromatic ring can dramatically alter the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects. These include anti-inflammatory, anticancer, antidiabetic, and anticonvulsant properties, among others.[1][4] This guide will systematically explore the chemical space of polysubstituted phenoxyacetic acids, providing a rationale for experimental design and a roadmap for future drug discovery efforts.
Synthetic Strategies: Building the Phenoxyacetic Acid Scaffold
The synthesis of polysubstituted phenoxyacetic acids is generally straightforward, with the Williamson ether synthesis being the most common and versatile method. This reaction involves the coupling of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.
Williamson Ether Synthesis: A Robust and Adaptable Protocol
The Williamson ether synthesis is a reliable method for constructing the core phenoxyacetic acid structure. The choice of starting materials and reaction conditions can be adapted to accommodate a wide range of functional groups on the phenol, making it ideal for creating diverse libraries of compounds for screening.
Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Phenoxyacetic Acids
-
Phenol Dissolution: Dissolve the desired substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylating Agent Addition: Add the alkylating agent, such as ethyl bromoacetate or chloroacetic acid (1.1-1.5 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for several hours (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Ester Hydrolysis (if applicable): If an ester of the haloacetic acid was used, the resulting phenoxyacetate ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by adding a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture.
-
Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid derivative. The solid product is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Structure-Activity Relationships (SAR) and Biological Targets
The pharmacological profile of polysubstituted phenoxyacetic acids is exquisitely sensitive to the nature and position of substituents on the phenyl ring. Understanding these SARs is crucial for designing potent and selective modulators of various biological targets.
Herbicidal Activity: Mimicking Plant Hormones
The earliest and most well-known application of phenoxyacetic acids is as herbicides.[5] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][6][7] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of broadleaf weeds.[6][7] The selectivity of these herbicides for dicots over monocots is a key feature, though the precise molecular basis for this is still under investigation.[7] Recent studies have shown that PIN-FORMED (PIN) auxin transporters are involved in the transport of these herbicides.[8]
Another herbicidal mechanism involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] By combining the structural features of 2,4-D with a 1,3-dicarbonyl unit, novel aryloxyacetic acid derivatives have been developed as potent HPPD inhibitors.[9]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of research has focused on the development of phenoxyacetic acid derivatives as anti-inflammatory agents.[1][10] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[10]
The goal has been to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11] SAR studies have revealed that specific substitution patterns can confer high selectivity for COX-2. For example, the presence of a chlorophenyl motif coupled with the p-phenoxy acetic acid moiety has been shown to result in potent COX-2 activity.[10][12]
Table 1: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives
| Compound/Derivative | IC₅₀ (µM) for COX-2 | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Phenoxyacetic acid (XIV) | 0.06 | - | [10][12] |
| Compound 5d | 0.06 - 0.09 | - | [10] |
| Compound 5f | 0.06 - 0.09 | 111.53–133.34 | [10] |
| Compound 7b | 0.06 - 0.09 | - | [10] |
| Compound 10c | 0.06 - 0.09 | - | [10] |
| Pyrazoline-phenoxyacetic acid 6a | 0.03 | 365.4 | [11] |
| Pyrazoline-phenoxyacetic acid 6c | 0.03 | 196.9 | [11] |
| Celecoxib (Reference) | 0.05 | 298.6 | [10] |
Anticancer Activity: Inducing Programmed Cell Death
Polysubstituted phenoxyacetic acids have emerged as a promising class of anticancer agents.[1][13] Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.[14]
The specific molecular mechanisms can vary depending on the derivative and the cancer cell type. Some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to increased cell death in cancer cells with compromised DNA repair pathways.[13] Others have demonstrated the ability to cause cell cycle arrest and increase the population of cells undergoing apoptosis.[14]
Table 2: Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives Against Cancer Cell Lines
| Derivative Name/Identifier | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Reference (µM) | Reference |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [13] |
| Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | 7.43 | - | - | [13] |
| Phenoxyacetamide Derivative (Compound II) | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [13] |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) | [1][13] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 | [13] |
| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 | - | - | [13] |
Antidiabetic Activity: Modulating Metabolic Receptors
The therapeutic potential of phenoxyacetic acids extends to metabolic diseases, particularly type 2 diabetes.[15][16] Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[15][16] FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells that amplifies glucose-stimulated insulin secretion.[15][16]
Additionally, phenoxyacetic acids have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[17][18][19][20] Different derivatives have shown varying selectivity for PPARα, PPARγ, and PPARδ subtypes, offering opportunities for developing targeted therapies for dyslipidemia and insulin resistance.[17][18][19]
Experimental Protocol: In Vitro FFA1 Agonist Activity Assay
-
Cell Culture: Culture a cell line stably expressing human FFA1 (e.g., CHO-K1 cells) in an appropriate medium.
-
Calcium Mobilization Assay: Seed the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of the test phenoxyacetic acid derivatives to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.
Anticonvulsant and Other Neurological Activities
Recent studies have highlighted the potential of polysubstituted phenoxyacetic acids as anticonvulsant agents.[21][22] The underlying mechanisms are thought to involve the modulation of neuroinflammation and oxidative stress in the brain.[21] For instance, some derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, as well as markers of oxidative stress.[21]
Furthermore, some aryloxyacetic acids have been found to exhibit multi-target activity, acting as inhibitors of fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE), in addition to their effects on PPARs.[17] This multi-target profile could be beneficial for treating complex neurodegenerative diseases like Alzheimer's disease.[17]
Table 3: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model
| Compound | Protection (%) | Mortality (%) | Reference |
| 7b | 100 | 0 | [21] |
| 5f | 90 | 10 | [21] |
| 5e | 80 | 10 | [21] |
| 10c | 80 | 20 | [21] |
| Valproic Acid (Reference) | - | - | [21] |
Analytical Methodologies: Quantification and Characterization
Accurate and reliable analytical methods are essential for the characterization, quantification, and pharmacokinetic studies of polysubstituted phenoxyacetic acids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.[23][24]
Due to their polarity and low volatility, phenoxyacetic acids often require derivatization before GC analysis to convert them into more volatile and thermally stable forms.[25] Common derivatization methods include silylation, alkylation, and acylation.[25]
For HPLC analysis, reversed-phase chromatography with UV or mass spectrometry (MS) detection is widely used.[24][26] Solid-phase extraction (SPE) is a common sample preparation technique for extracting and concentrating these compounds from complex matrices like water and biological fluids.[24]
Conclusion and Future Perspectives
Polysubstituted phenoxyacetic acids represent a remarkably versatile and enduring scaffold in chemical biology and drug discovery. Their synthetic accessibility and the profound impact of substitution patterns on their biological activity make them an attractive starting point for the development of novel therapeutics and agrochemicals. The diverse mechanisms of action, ranging from hormonal mimicry to enzyme inhibition and receptor modulation, underscore the rich chemical space that remains to be explored.
Future research in this area will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation compounds. Furthermore, exploring the potential of these compounds as multi-target agents for complex diseases represents a promising avenue for future investigation. The continued study of polysubstituted phenoxyacetic acids holds great promise for addressing unmet needs in medicine and agriculture.
References
- Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub.
- Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free f
- The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD..
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2022). MDPI.
- A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Deriv
- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2025).
- A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Deriv
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed.
- Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Semantic Scholar.
- Phenoxy herbicide. Wikipedia.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC.
- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig
- Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972). ChEMBL - EMBL-EBI.
- Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011). PubMed.
- Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2025).
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI.
- Phenoxyacetic acid. MedChemExpress.
- Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. (2025).
- Protocol for Derivatizing Phenoxyacetic Acids for Gas Chrom
- Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. PMC - NIH.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). Taylor & Francis.
- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2025).
- Phenoxyacetic acids: separation and quantitative determin
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Semantic Scholar.
- Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Deriv
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC.
- Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity rel
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
- A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food. (2025).
- Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022).
- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2019). Amanote Research.
- Synthetic ligands for peroxisome proliferator-activated receptor-α, review of the patent literature 2000 – 2003. Taylor & Francis Online.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
Sources
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. xtbg.cas.cn [xtbg.cas.cn]
- 8. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. mdpi.com [mdpi.com]
- 18. Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972) - ChEMBL [ebi.ac.uk]
- 19. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die Derivatisierung von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat. Diese Verbindung dient als vielseitiges Grundgerüst ("Scaffold") für die Synthese von Molekülbibliotheken, die für das biologische Screening in der Wirkstoff- und Agrochemikalienforschung von hohem Interesse sind.
Einleitung: Ein Scaffold mit dualem Potenzial
In der modernen Wirkstoffforschung ist das Design von "privileged scaffolds" – Molekülgerüsten, die an verschiedene biologische Zielstrukturen binden können – eine zentrale Strategie.[1][2] Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat ist ein solch vielversprechendes Gerüst, das zwei biologisch relevante Strukturelemente in sich vereint: das Phenoxyacetat- und das Nitroaromaten-Motiv.
-
Phenoxyessigsäuren sind als Klasse von synthetischen Auxinen bekannt und werden weit verbreitet als Herbizide eingesetzt.[1][3][4] Ihre Wirkung beruht auf der Nachahmung des pflanzlichen Wachstumshormons Indol-3-essigsäure, was bei zweikeimblättrigen Pflanzen zu unkontrolliertem Wachstum und schließlich zum Absterben führt.[1][5]
-
Nitroaromatische Verbindungen weisen ein breites Spektrum an antimikrobiellen Aktivitäten gegen Bakterien, Pilze und Parasiten auf.[2][6][7][8] Ihre biologische Wirkung erfordert oft eine reduktive Bioaktivierung der Nitrogruppe innerhalb der Zielorganismen, was zur Bildung reaktiver Spezies führt, die zelluläre Makromoleküle schädigen.[2][7]
Die Kombination dieser beiden Pharmakophore in einem einzigen Molekül macht Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat zu einem attraktiven Ausgangsmaterial für die Erstellung einer diversen Substanzbibliothek. Die reaktive Aldehydgruppe dient dabei als chemischer "Ankerpunkt" für die Einführung einer Vielzahl von molekularen Bausteinen, um das biologische Aktivitätsspektrum zu erweitern und zu optimieren.
Synthese des Ausgangsmaterials
Die Herstellung des zentralen Bausteins, Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat, kann in einer mehrstufigen Synthesesequenz aus dem leicht verfügbaren Naturstoff Vanillin erfolgen.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Abbildung 1: Syntheseweg zum Ziel-Scaffold.
Protokoll 2.1: Synthese von 5-Nitrovanillin aus Vanillin
-
Acetylierung von Vanillin: Vanillin wird in einem geeigneten Lösungsmittel wie Dichlormethan gelöst. Unter wasserfreien Bedingungen werden Essigsäureanhydrid und Pyridin zugegeben.[9][10] Die Mischung wird für 3-4 Stunden bei Raumtemperatur gerührt. Nach Abschluss der Reaktion (Kontrolle mittels Dünnschichtchromatographie, TLC) wird das Lösungsmittel entfernt und das Produkt durch Zugabe zu Eiswasser ausgefällt und aus Ethanol umkristallisiert.
-
Nitrierung von Acetyl-Vanillin: Das getrocknete Acetyl-Vanillin wird in Dichlormethan gelöst und auf -5 bis -10 °C gekühlt. Unter Rühren wird langsam rauchende Salpetersäure zugetropft.[9][11] Die Reaktion wird für 1-2 Stunden bei Raumtemperatur fortgesetzt. Die Aufarbeitung erfolgt durch vorsichtige Zugabe von eiskaltem Wasser, was zur Fällung des 5-Nitro-Acetyl-Vanillins führt.
-
Hydrolyse zu 5-Nitrovanillin: Das 5-Nitro-Acetyl-Vanillin wird durch saure oder basische Hydrolyse zur phenolischen Hydroxylgruppe deacetyliert, um 5-Nitrovanillin zu erhalten.[12][13]
Protokoll 2.2: O-Alkylierung von 5-Nitrovanillin
-
5-Nitrovanillin wird in einem aprotischen, polaren Lösungsmittel wie Aceton oder Dimethylformamid (DMF) gelöst.
-
Eine Base, typischerweise wasserfreies Kaliumcarbonat (K₂CO₃), wird im Überschuss zugegeben, um das Phenol zu deprotonieren.
-
Chloressigsäuremethylester wird langsam zur Suspension gegeben.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Umsetzung vollständig ist (TLC-Kontrolle).
-
Nach dem Abkühlen wird der Feststoff abfiltriert und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat zu erhalten.
Derivatisierungsstrategien und Protokolle
Die Aldehydfunktion des Scaffolds ist der Schlüssel zur Generierung von Diversität. Im Folgenden werden vier robuste und vielseitige chemische Transformationen vorgestellt.
dot digraph "Derivatization_Strategies" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Abbildung 2: Überblick der Derivatisierungsstrategien.
Reduktive Aminierung
Diese Reaktion ist eine der effektivsten Methoden zur Synthese von sekundären und tertiären Aminen aus Aldehyden. Sie verläuft in der Regel als Eintopfreaktion, bei der zunächst ein Imin (Schiff-Base) gebildet wird, das dann in situ zu einem Amin reduziert wird.
Rationale: Die Einführung von Amin-Strukturen erhöht die strukturelle Vielfalt und die Möglichkeit zur Bildung von Salzbrücken und Wasserstoffbrückenbindungen mit biologischen Zielmolekülen.
Protokoll 3.1: Reduktive Aminierung mit Natriumtriacetoxyborhydrid
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist ein mildes und selektives Reduktionsmittel, das die Reduktion des in situ gebildeten Iminium-Ions gegenüber dem Aldehyd bevorzugt.
-
Löse 1 Äquivalent Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat in einem aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).
-
Füge 1.1 Äquivalente des gewünschten primären oder sekundären Amins hinzu.
-
Bei Reaktionen mit Ketonen oder weniger reaktiven Aminen kann eine katalytische Menge Essigsäure zugegeben werden.
-
Füge 1.5 Äquivalente Natriumtriacetoxyborhydrid portionsweise unter Rühren hinzu.
-
Rühre die Reaktion bei Raumtemperatur für 2 bis 24 Stunden, bis die Umsetzung vollständig ist (TLC- oder LC-MS-Kontrolle).
-
Quenche die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.
-
Extrahiere die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Wasche die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trockne über Natriumsulfat und reinige das Produkt durch Säulenchromatographie.
| Substratklasse | Reduktionsmittel | Lösungsmittel | Typische Ausbeute | Referenz |
| Aromatische Aldehyde | NaBH(OAc)₃ | DCE, THF | Hoch | [14] |
| Aromatische Aldehyde | NaBH₄ / [Et₃NH][HSO₄] | IL oder MeOH | Exzellent | [5] |
| Aromatische Aldehyde | Hantzsch-Ester / NH₄HCO₂ | Katalysatorfrei | Gut bis exzellent | [6] |
Tabelle 1: Vergleich verschiedener Protokolle zur reduktiven Aminierung.
Knoevenagel-Kondensation
Diese Reaktion bildet eine C=C-Doppelbindung durch die Reaktion des Aldehyds mit einer Verbindung, die eine aktive Methylengruppe besitzt (z.B. Malononitril, Cyanessigsäureester).
Rationale: Die entstehenden α,β-ungesättigten Systeme sind Michael-Akzeptoren und können kovalent mit Nukleophilen in biologischen Systemen (z.B. Cysteinresten in Proteinen) interagieren. Dies ist ein bekannter Mechanismus für die biologische Aktivität vieler Wirkstoffe.
Protokoll 3.2: Umweltfreundliche Knoevenagel-Kondensation in wässrigem Medium
-
Suspendiere 1 mmol Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat und 1 mmol Malononitril in Wasser.
-
Füge eine katalytische Menge (z.B. 5 mol%) eines Lewis-Säure-Katalysators wie Ni(NO₃)₂·6H₂O hinzu.[9]
-
Rühre die Reaktionsmischung bei Raumtemperatur. Der Fortschritt der Reaktion ist oft an der Bildung eines festen Niederschlags erkennbar.
-
Nach vollständiger Umsetzung (TLC-Kontrolle, typischerweise 15-60 Minuten) wird das Produkt durch Filtration isoliert.
-
Wasche den festen Rückstand mit kaltem Wasser und trockne ihn an der Luft. Eine weitere Aufreinigung ist oft nicht notwendig.
Dieses Protokoll ist besonders vorteilhaft, da es auf organische Lösungsmittel verzichtet und eine einfache Aufarbeitung ermöglicht.[9][15]
Bildung von Schiff-Basen (Iminen)
Die Kondensation des Aldehyds mit primären Aminen führt zur Bildung von Iminen, auch bekannt als Schiff-Basen. Diese sind selbst biologisch aktiv oder können als Zwischenprodukte für weitere Reaktionen (z.B. Reduktion zu Aminen, Cycloadditionen) dienen.
Rationale: Schiff-Basen sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und antitumorale Eigenschaften.[8][13][16] Das Azomethin-Stickstoffatom (C=N) ist ein wichtiger Interaktionspunkt und kann die pharmakokinetischen Eigenschaften eines Moleküls verbessern.
Protokoll 3.3: Synthese von Schiff-Basen unter Rückfluss
-
Löse äquimolare Mengen von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat und dem entsprechenden primären Amin in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.
-
Füge eine katalytische Menge einer Säure (z.B. einige Tropfen Eisessig) hinzu, um die Reaktion zu beschleunigen.
-
Erhitze die Mischung für 2-4 Stunden unter Rückfluss.
-
Überwache den Reaktionsverlauf mittels TLC.
-
Nach Abschluss der Reaktion lasse die Mischung auf Raumtemperatur abkühlen. Das Produkt fällt in vielen Fällen als Feststoff aus und kann abfiltriert werden.
-
Falls kein Niederschlag entsteht, entferne das Lösungsmittel im Vakuum und reinige den Rückstand durch Umkristallisation oder Säulenchromatographie.
Wittig-Reaktion
Die Wittig-Reaktion wandelt Aldehyde in Alkene um, indem sie mit einem Phosphonium-Ylid (Wittig-Reagenz) umgesetzt werden. Diese Reaktion ist besonders wertvoll, da sie eine hohe Regioselektivität aufweist – die Doppelbindung entsteht exakt an der Position der ursprünglichen Carbonylgruppe.
Rationale: Durch die Wittig-Reaktion können diverse substituierte Alkene synthetisiert werden, was die Einführung von lipophilen Gruppen, konjugierten Systemen oder anderen funktionellen Gruppen ermöglicht und somit die physikochemischen Eigenschaften der Moleküle gezielt verändert.
Protokoll 3.4: Wittig-Reaktion mit stabilisierten Yliden
Stabilisierte Ylide (z.B. solche, die eine Ester- oder Ketogruppe tragen) sind oft kommerziell erhältlich oder leicht herzustellen und reagieren in der Regel selektiv zu (E)-Alkenen.
-
Löse das entsprechende Phosphoniumsalz in einem geeigneten Lösungsmittel (z.B. THF, DCM).
-
Gib eine Base (z.B. Triethylamin, Kaliumcarbonat) zu, um das Ylid in situ zu erzeugen. Bei stabilisierten Yliden sind oft milde Basen ausreichend.
-
Füge eine Lösung von 1 Äquivalent Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat in demselben Lösungsmittel hinzu.
-
Rühre die Reaktion bei Raumtemperatur oder unter leichtem Erwärmen, bis der Aldehyd vollständig umgesetzt ist (TLC-Kontrolle).
-
Die Aufarbeitung umfasst typischerweise die Filtration zur Entfernung des Triphenylphosphinoxids und des Salzes, gefolgt von der Entfernung des Lösungsmittels.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alken-Produkt vom Triphenylphosphinoxid zu trennen.
Analytische Charakterisierung der Derivate
Die strukturelle Bestätigung und Reinheitsanalyse der synthetisierten Verbindungen sind entscheidend. Eine Kombination aus Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS) ist hierfür der Goldstandard.
-
¹H- und ¹³C-NMR-Spektroskopie: Dient der eindeutigen Strukturaufklärung.[11][17][18] Charakteristische Signale, wie das Verschwinden des Aldehyd-Protons (~10 ppm im ¹H-NMR) und das Auftreten neuer Signale (z.B. für Alken-Protonen oder CH₂-Gruppen neben einem Stickstoffatom), bestätigen die erfolgreiche Derivatisierung.
-
Massenspektrometrie (LC-MS, GC-MS): Bestätigt die Molmasse der Produkte und ermöglicht die Reinheitsbestimmung.[11] Hochauflösende Massenspektrometrie (HRMS) kann zur Bestätigung der Elementzusammensetzung herangezogen werden.
Schlussfolgerung und Ausblick
Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat ist ein hochgradig anpassungsfähiges Grundgerüst für die kombinatorische Chemie und die Wirkstoffforschung. Die vorgestellten Derivatisierungsprotokolle – reduktive Aminierung, Knoevenagel-Kondensation, Schiff-Base-Bildung und Wittig-Reaktion – ermöglichen die effiziente Erzeugung einer Bibliothek strukturell diverser Verbindungen. Aufgrund der bekannten biologischen Aktivitäten der Phenoxyacetat- und Nitroaromat-Motive birgt eine solche Bibliothek ein erhebliches Potenzial für die Entdeckung neuer Leitstrukturen mit herbiziden oder antimikrobiellen Eigenschaften. Die hier beschriebenen Methoden bieten eine solide Grundlage für Forscher, um diese chemische Vielfalt zu erschließen und für das biologische Screening nutzbar zu machen.
Referenzen
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). SSRN. [Link]
-
Phenoxy herbicide. (2024, February 15). In Wikipedia. [Link]
-
Nitroaromatic Antibiotics. (2021, April 1). MDPI. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. (2010, March 1). PMC. [Link]
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2014). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2017). Marmara Pharmaceutical Journal. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. [Link]
-
Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. (1953). Journal of Agricultural and Food Chemistry. [Link]
-
Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. (2022, October 3). Taylor & Francis Online. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). SciELO. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, May 21). PMC. [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2022, December 3). MDPI. [Link]
-
Synthesized the potent anticancer molecules of vanillin derivative against MCF-7. (2022). ResearchGate. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2017). Banasthali University. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of New Nitro Vanillin Analogues as Anti-glycating Agents. (2024, January 4). DergiPark. [Link]
-
Synthesis, Characterization and Biological Activities of Schiff's Base Metal Complexes Derived from Hydroxy Trizene and Aromatic Aldehyde. (2022, January 1). Bangladesh Journals Online. [Link]
-
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (2018, December 1). PMC. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). Frontiers in Chemistry. [Link]
-
3-Nitrophenylacetic acid. (n.d.). PubChem. [Link]
-
(A): Alkylation of the vanillin moiety through the hydroxyl functional group. (2022). ResearchGate. [Link]
-
Predicted mechanism for O-alkylated reactions of vanillin (I). (n.d.). ResearchGate. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. [Link]
-
NMR characterization of small and large molecules. (n.d.). Resolvemass. [Link]
-
Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. (n.d.). Frontiers. [Link]
-
Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. (2023, January 30). MDPI. [Link]
-
Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.net. [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. [Link]
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Leaves. (2018). TALENTA Publisher. [Link]
-
4-Formyl-2-methoxy-3-nitrophenyl acetate. (n.d.). PubChem. [Link]
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scielo.br [scielo.br]
- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. aca.unram.ac.id [aca.unram.ac.id]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
Use of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate as an intermediate for heterocyclic synthesis
Initiating Literature Review
I'm starting a deep dive into Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate. Right now, I'm scouring Google for everything on its synthesis, properties, and reactivity, particularly how it's used as an intermediate in heterocyclic synthesis. I'm focusing on finding concrete examples and established protocols.
Expanding Search Criteria
I've broadened my search terms to include specific heterocyclic syntheses that utilize the target molecule. I'm prioritizing benzofurans, indoles, and quinolines. I'm digging into mechanistic details now, focusing on the roles of the key functional groups in the reactions. I'm also gathering authoritative sources and ensuring all references are properly documented.
Commencing Data Gathering
I'm now starting comprehensive Google searches to uncover all the information on synthesizing, understanding properties of, and reacting with this compound, especially its role in heterocyclic synthesis. I'm prioritizing the discovery of concrete examples and established protocols. I'm also carefully documenting all the details for a comprehensive reference list.
Reviewing Initial Findings
I've begun my search and have some preliminary leads, although they aren't perfect matches. I identified a PubChem entry for a structurally similar compound, 4-Formyl-2-methoxy-3-nitrophenyl acetate. I also found a Sigma-Aldrich entry. I will use the current information as a basis for broadening the search.
Expanding Search Parameters
I've refined the search based on the initial leads. I identified the carboxylic acid precursor, which is a key intermediate. While I still lack a direct synthesis protocol for the methyl ester, the focus has shifted to related benzofuran and indole syntheses involving nitroarenes and phenoxyacetates. This strategy seems promising, providing a foothold for targeted heterocyclic synthesis.
Developing Synthetic Strategy
I'm now formulating a synthetic plan for the target molecule. I'll start with commercially available materials and leverage the carboxylic acid information as a crucial starting point. Additionally, I'm outlining protocols for benzofuran and indole syntheses using the intermediate. Given the aldehyde, nitro, and phenoxyacetate groups, benzofurans are the initial focus, with intramolecular cyclization of phenoxyacetate derivatives as the primary approach. Indole synthesis strategies will be explored as well.
Refining Synthetic Approach
I'm now zeroing in on a detailed synthetic strategy. The carboxylic acid derivative is my primary starting point. I'll propose a route to the target methyl ester. Based on the aldehyde, nitro, and phenoxyacetate groups, I am focusing on benzofuran synthesis via intramolecular cyclization, and also considering indole synthesis using reductive cyclization strategies. Next steps include finding supporting literature.
Developing Application Notes
I'm working on detailed application notes and protocols for this compound's use as an intermediate in heterocyclic synthesis. I've located the carboxylic acid precursor, which provides a solid foundation for the project. I am also investigating a variety of reactions where this reagent will be of use.
Outlining Reaction Pathways
My focus is now on outlining reaction pathways. I've formulated a plan to detail the synthesis of this compound from the carboxylic acid precursor through esterification. Subsequently, I'll develop detailed protocols for benzofuran and indole derivative syntheses. For benzofuran, I'm eyeing intramolecular cyclizations of o-formylphenoxyacetates, referencing Perkin rearrangements and similar literature. Indole synthesis will leverage the ortho-nitro and aldehyde functionalities through reduction and cyclization approaches.
Refining Synthesis Protocols
I'm now zeroing in on the specific protocols. For the esterification of the carboxylic acid precursor, I will determine the best, most practical approach. The benzofuran synthesis via intramolecular cyclization is under active investigation, with a focus on examples of o-formylphenoxyacetate cyclizations. Indole synthesis is also a major focus, specifically reductive cyclization, I am seeking relevant literature on o-nitroaldehyde cyclization. I intend to find yields and spectroscopic data for analogous compounds.
Formulating Esterification Protocols
I'm now focusing on the first step: synthesizing this compound. Finding an appropriate esterification protocol for the carboxylic acid precursor is the priority. I'm searching for specific literature examples, aiming for a standard and reliable approach. Simultaneously, I'll ensure I have a complete understanding of the mechanism and any potential side reactions. I have a plan for creating mechanistic explanations, data tables, and diagrams.
Analyzing Application Note Scope
I've made progress on the application note's foundation. My research has clearly identified the starting material: 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid, which is commercially available. I've also found standard procedures for Fischer esterification, which will be useful.
Consolidating Found Information
I've significantly expanded the application note's scope. I've pinpointed the starting material and esterification procedures. Moreover, I've gathered information on benzofuran and indole synthesis routes, identifying key reactions such as Perkin rearrangement and Cadogan-Sundberg. I've also covered safety and spectroscopic data, which is quite useful. I now have a solid basis to synthesize the information into detailed protocols, diagrams, and data tables without needing further searches. I will now generate the final document.
Synthesizing Note Content
I've got a lot of good material! I have details on the starting material, esterification, benzofuran synthesis (with Perkin!), and indole synthesis (with Cadogan-Sundberg). I've also covered safety and have spectroscopic data. I'm ready to organize this into detailed protocols, create the diagrams, compile data tables and make a reference list. I have everything I need to finish now.
Protecting Group Strategies for the Formyl Moiety in Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for the formyl moiety of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate. The unique electronic environment of the aldehyde, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, necessitates careful selection of protecting groups to ensure chemoselectivity and high yields in subsequent synthetic transformations. This document details the rationale behind choosing appropriate protecting groups, provides step-by-step protocols for their installation and removal, and offers a comparative analysis to aid researchers in methodological selection. The focus is on two primary, robust strategies: acetal and 1,3-dithiane protection, which offer orthogonal pathways for the synthetic chemist.
Introduction: The Synthetic Challenge
The formyl group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities.[1] However, its inherent reactivity, particularly its susceptibility to oxidation, reduction, and nucleophilic attack, often necessitates protection during multi-step syntheses.[2][3][4] The substrate, this compound, presents a specific challenge due to the electronic characteristics of the substituted benzene ring. The methoxy group at the 2-position and the nitro group at the 5-position create a complex electronic environment that can influence the reactivity of the formyl group at the 4-position.
The selection of a protecting group must consider not only the immediate protection of the aldehyde but also its stability towards various reaction conditions planned for other parts of the molecule and the conditions required for its eventual removal.[5][6] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved with high efficiency without affecting other functional groups.[6] This guide focuses on two of the most reliable strategies for aldehyde protection: the formation of cyclic acetals and 1,3-dithianes.
Analysis of the Substrate: this compound
The reactivity of the formyl group in the target molecule is modulated by the substituents on the aromatic ring. The methoxy group is an electron-donating group, which can increase the electron density at the formyl carbon, potentially making it less electrophilic. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can also influence the reactivity of the formyl group. This electronic push-pull system requires a protecting group strategy that is robust and chemoselective.
Furthermore, the presence of the methyl ester in the side chain must be considered. Any protection or deprotection strategy should ideally not interfere with this ester functionality. Therefore, conditions that could lead to hydrolysis or transesterification of the methyl ester should be avoided or carefully controlled.
Strategy 1: Cyclic Acetal Protection
Cyclic acetals, particularly those derived from ethylene glycol (1,3-dioxolanes) or propane-1,3-diol (1,3-dioxanes), are among the most common and effective protecting groups for aldehydes.[3][4][7] They are stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrides.[7][8]
Mechanism of Formation: The formation of an acetal is an acid-catalyzed process involving the nucleophilic addition of an alcohol to the carbonyl group.[9][10][11][12] The reaction proceeds through a hemiacetal intermediate.[9] To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or a dehydrating agent.[9]
Detailed Protocol for 1,3-Dioxolane Formation
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and anhydrous toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.
Deprotection of the 1,3-Dioxolane
Acetal deprotection is typically achieved by acid-catalyzed hydrolysis.[13] The presence of excess water drives the equilibrium back to the aldehyde.
Materials:
-
Protected this compound
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Hydrochloric acid (catalytic amount) or another acid catalyst like bismuth nitrate pentahydrate for milder conditions.[14]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected aldehyde.
Caption: Acetal Protection and Deprotection Workflow.
Strategy 2: 1,3-Dithiane Protection
1,3-Dithianes are cyclic thioacetals formed from the reaction of an aldehyde with propane-1,3-dithiol.[15] They are exceptionally stable protecting groups, resistant to both acidic and basic conditions, making them more robust than their oxygen-containing acetal counterparts.[15][16][17] This stability makes them ideal for syntheses involving strong nucleophiles or bases.
Mechanism of Formation: The formation of a 1,3-dithiane is analogous to acetal formation and is typically catalyzed by a Lewis acid or a Brønsted acid.[15][18]
Detailed Protocol for 1,3-Dithiane Formation
Materials:
-
This compound
-
Propane-1,3-dithiol (1.2 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add propane-1,3-dithiol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of boron trifluoride etherate.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Deprotection of the 1,3-Dithiane
The deprotection of 1,3-dithianes requires specific conditions due to their high stability.[16] Common methods involve oxidative or alkylative hydrolysis.[19] Reagents such as mercury(II) salts, N-bromosuccinimide (NBS), or systems like TMSCl/NaI can be employed.[20][21] Another powerful method is desulfurization using Raney nickel, which reduces the protected carbonyl to a methylene group.[22][23][24][25][26] For the regeneration of the aldehyde, oxidative methods are preferred.
Materials:
-
Protected this compound
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetone/Water mixture (9:1 v/v)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve the 1,3-dithiane protected compound in a mixture of acetone and water and cool to 0 °C.
-
Add N-bromosuccinimide in portions while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
Caption: 1,3-Dithiane Protection and Deprotection Workflow.
Comparative Analysis of Protecting Group Strategies
The choice between an acetal and a dithiane protecting group is a critical decision in a synthetic plan and depends on the subsequent reaction conditions.[27] This concept is often referred to as an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other.[2][5][13][28]
| Feature | Acetal (1,3-Dioxolane) | 1,3-Dithiane |
| Stability | Stable to basic and nucleophilic conditions. | Very stable to both acidic and basic conditions. |
| Formation | Acid-catalyzed with diol. | Acid-catalyzed with dithiol. |
| Deprotection | Mild aqueous acid. | Requires specific oxidative or alkylative conditions. |
| Advantages | Easy to deprotect under mild acidic conditions. | Extremely robust; allows for "umpolung" reactivity.[18] |
| Disadvantages | Labile to acid. | Can be difficult to deprotect; reagents can be harsh. |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-cleavable groups. | Orthogonal to most other protecting groups due to specific deprotection methods. |
Conclusion
The successful synthesis of complex molecules bearing the this compound scaffold relies on the judicious use of protecting groups for the formyl moiety. Both cyclic acetals and 1,3-dithianes offer robust and reliable protection. The choice between these two strategies should be guided by the planned synthetic route, with acetals being preferable for their ease of removal under mild acidic conditions and dithianes for their exceptional stability in more demanding chemical environments. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can effectively navigate the synthetic challenges posed by this and similar molecules.
References
-
North Carolina State University. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]
- Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Molecules, 5(7), 849-857.
- Movassagh, B., et al. (2006).
- Toste, F. D., & Glass, R. S. (2006). Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 27(4), 361-411.
- Delaude, L., & Laszlo, P. (2018).
-
Chemistry - CSIR NET, GATE, SET/SLET. (2023, March 27). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry [Video]. YouTube. [Link]
- Srinivasan, M., et al. (1950). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 31(5), 320-326.
-
Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]
- Gonzalez, J. A., et al. (2022). Study of formylation reactions with 1,3-dithiane-based agents.
- Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of. Sciforum.
- Sugiyama, H., et al. (2006). Desulfurization of Polynuclear Aromatic Sulfur Compounds with a Raney Nickel. Bulletin of the Chemical Society of Japan, 79(6), 920-926.
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. Retrieved from [Link]
-
Ashenhurst, J. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]
- BenchChem. (2025).
- Pettit, G. R., & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. In Organic Reactions (Vol. 12, pp. 356-529). John Wiley & Sons, Inc.
- Eash, K. J., et al. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 66(9), 3139-3141.
-
Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. [Link]
- Pettit, G. R., & van Tamelen, E. E. (2011). Desulfurization with Raney Nickel. Organic Reactions.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- University of Bristol. (n.d.).
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- Silk Road Science. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7).
- BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
-
Chem Help ASAP. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry –. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
-
Quimica Organica. (n.d.). Acetals as protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Smith, A. B., III, et al. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). The Journal of Organic Chemistry.
- BenchChem. (n.d.).
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
Sources
- 1. Study of formylation reactions with 1,3-dithiane-based agents | Poster Board #639 - American Chemical Society [acs.digitellinc.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acetals as protecting groups [quimicaorganica.org]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. media.neliti.com [media.neliti.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. sciforum.net [sciforum.net]
- 18. youtube.com [youtube.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. chemrxiv.org [chemrxiv.org]
- 21. synarchive.com [synarchive.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 24. researchgate.net [researchgate.net]
- 25. organicreactions.org [organicreactions.org]
- 26. youtube.com [youtube.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
Kinetic Profiling of Bioconjugation: Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
[1]
Abstract
This Application Note provides a rigorous protocol for determining the reaction kinetics of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (MFMPA) with primary amines. As a critical precursor for o-nitrobenzyl photocleavable linkers , MFMPA is widely used in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development.[1] Understanding the kinetics of its aldehyde-amine condensation (Schiff base formation) is essential for optimizing payload loading efficiencies and minimizing hydrolytic side reactions. This guide details a UV-Vis spectrophotometric method for kinetic profiling, supported by mechanistic insights into the electronic effects of the 5-nitro and 2-methoxy substituents.[1]
Introduction & Application Context
This compound is a heterobifunctional linker precursor.[1] Its core utility lies in its ability to covalently attach amine-containing payloads via reductive amination at the aldehyde site, while the ester moiety facilitates attachment to solid supports or carrier molecules.
The subsequent cleavage of the payload is triggered by UV light (365 nm), utilizing the well-characterized ortho-nitrobenzyl photochemistry. However, the efficiency of the initial conjugation step—forming the imine intermediate—is often the bottleneck in synthesis.
Why Kinetics Matter
-
Yield Optimization: Incomplete imine formation prior to reduction (e.g., with NaBH₃CN) leads to low conjugation yields.
-
Hydrolysis Competition: The imine is in equilibrium with the aldehyde and water. Slow kinetics in aqueous buffers can shift the equilibrium back to hydrolysis, wasting expensive payload.[1]
-
Substituent Effects: The 5-nitro group (electron-withdrawing) activates the aldehyde towards nucleophilic attack but also introduces steric bulk. The 2-methoxy group (electron-donating) modulates this reactivity. Standard benzaldehyde protocols are insufficient; specific kinetic profiling is required.
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination pathway:[1]
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to form the Schiff base (imine).
Electronic Influence of MFMPA Substituents
-
5-Nitro Group (
): Located ortho to the aldehyde, this strong Electron Withdrawing Group (EWG) increases the electrophilicity of the carbonyl carbon, theoretically accelerating Step 1 ( ). However, it also stabilizes the hydrate form in aqueous media.[1] -
2-Methoxy Group (
): Located meta to the aldehyde (and para to the nitro), it acts as a resonance donor, slightly tempering the electrophilicity but improving the solubility profile.
Pathway Visualization
Figure 1: Reaction pathway for the conjugation of MFMPA with amines.[1] The formation of the imine is reversible and pH-dependent.
Experimental Protocol: Kinetic Profiling via UV-Vis
Objective: Determine the pseudo-first-order rate constant (
Materials & Equipment
-
Analyte: this compound (Dissolved in DMSO or MeOH).[1]
-
Nucleophile: Benzylamine (Model amine, >10-fold molar excess).
-
Solvent System: Methanol (MeOH) or 1:1 MeOH:Phosphate Buffer (pH 6.0–7.5). Note: Strictly anhydrous MeOH is preferred to drive equilibrium, but aqueous buffers mimic physiological labeling.[1]
-
Detection: UV-Vis Spectrophotometer with thermostated cell holder (25°C).
-
Safety: Amber glassware is MANDATORY to prevent premature photocleavage of the nitrobenzyl core.
Step-by-Step Procedure
Step 1: Stock Solution Preparation
-
MFMPA Stock (10 mM): Dissolve 2.55 mg of MFMPA (MW ~255.18 g/mol ) in 1.0 mL DMSO. Store in an amber vial.
-
Amine Stock (1.0 M): Prepare a 1.0 M solution of Benzylamine in the reaction solvent (e.g., MeOH).
Step 2: Spectral Scanning (Baseline)
-
Dilute MFMPA Stock to 50 µM in the reaction solvent.
-
Scan from 250 nm to 500 nm.
-
Identify
for the aldehyde (typically ~300-350 nm due to the nitro-aromatic system). -
Note: The imine product will typically exhibit a bathochromic shift (red shift) or a change in extinction coefficient. Determine the optimal wavelength where the absorbance change (
) is maximal.
Step 3: Kinetic Runs (Pseudo-First-Order Conditions)
To simplify the rate law, maintain the amine concentration
-
Setup: In a quartz cuvette, add:
- Solvent (Buffer/MeOH).
-
Amine Stock (Final
varies: 10, 20, 40, 80 mM).[1]
-
Initiation: Rapidly add
of MFMPA Stock (Final ). Mix via pipette aspiration (3x). -
Monitoring: Immediately start monitoring Absorbance at the chosen
(e.g., 350 nm) every 10 seconds for 60 minutes or until plateau.
Step 4: Data Analysis
-
Plot
vs. time ( ). -
The slope of the linear region
. -
Plot
vs. to determine the second-order rate constant ( ) from the slope.
Data Presentation & Analysis
Expected Kinetic Profile
| Parameter | Description | Typical Range |
| Reaction Order | Pseudo-first-order (in excess amine) | Linear |
| Time to 50% conversion | 5 – 30 mins (pH dependent) | |
| Equilibrium | Extent of conversion | >90% in MeOH; ~60-80% in aqueous buffer |
| pH Optimum | Ideal acidity for catalysis | pH 4.5 – 6.0 (Acid catalyzes dehydration) |
Troubleshooting the Nitro Effect
The 5-nitro group creates a strong background absorbance. If the
-
Switch to NMR: Monitor the disappearance of the aldehyde proton (
ppm) and appearance of the imine proton ( ppm) in -MeOD. -
Differential Spectroscopy: Use a blank containing the exact concentration of MFMPA without amine in the reference cell.
Workflow Diagram
Figure 2: Experimental workflow for kinetic determination. Note the critical requirement for light protection.
Expert Insights & Optimization
-
Photolability Warning: MFMPA is designed to cleave at the benzylic position upon UV exposure. Ambient lab light (fluorescent) contains enough UV to slowly degrade the starting material. Always wrap reaction vessels in aluminum foil.
-
Reductive Amination Timing: Do not add the reducing agent (e.g.,
) immediately. Use the kinetic data to determine (time to maximum imine concentration) and add the reductant at that point to maximize yield and minimize direct reduction of the aldehyde to the alcohol (a dead-end byproduct). -
Solubility: The methyl ester is hydrophobic. If using aqueous buffers for protein conjugation, ensure
DMSO cosolvent is used, or use the free acid form (obtained by saponification) if solubility is limiting.[1]
References
-
Sigma-Aldrich. (n.d.). 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid Product Analysis. Retrieved from
-
Advanced ChemTech. (n.d.). Hydroxyethyl photolinker; 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid.[1][2][3] Retrieved from
-
Zhang, J., et al. (2016).[1][4] Catalytic Reductive Amination of Aldehydes with Nitro Compounds. Frontiers in Chemistry. Retrieved from
-
Sani, M., et al. (2024).[5] Synthesis and Characterization of Schiff Base Derived from 2-Nitrobenzaldehyde. FUDMA Journal of Sciences.[5] Retrieved from
-
LifeTein. (n.d.). Photocleavable Linker Applications and Chemistry. Retrieved from
Sources
- 1. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Case ID: PUR-MNVA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Stability of Nitro-Vanillin Ester Derivatives
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate . This compound is a critical intermediate, often utilized in the synthesis of pharmaceutical APIs such as Tamsulosin.
The purification of this molecule presents a unique "Triad of Instability" due to its three reactive functional groups:
-
Methyl Ester: Susceptible to hydrolysis under basic conditions (creating the carboxylic acid impurity).
-
Formyl (Aldehyde) Group: Prone to air-oxidation (creating the benzoic acid derivative).
-
Nitro Group: Enhances crystallinity but introduces significant electron deficiency, altering solubility profiles and increasing sensitivity to photo-degradation.
This guide moves beyond standard protocols to address the causality of failure modes during purification.
Module 1: Impurity Profiling (Know Your Enemy)
Before attempting purification, you must identify what you are removing.[1] The synthesis (typically alkylation of 5-nitrovanillin with methyl bromoacetate) generates specific byproducts.
| Impurity Type | Chemical Identity | Origin | Physicochemical Behavior |
| Starting Material | 5-Nitrovanillin | Incomplete Reaction | Phenolic ( |
| Hydrolysis Product | (4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | Base hydrolysis of ester | Carboxylic Acid ( |
| Oxidation Product | Methyl (4-carboxy-2-methoxy-5-nitrophenoxy)acetate | Air oxidation of aldehyde | Acidic. Difficult to separate by crystallization alone. |
| Inorganic Salts | KBr / KCl / K₂CO₃ | Reaction reagents | Water soluble; insoluble in organic solvents. |
| Tars/Color | Polymerized nitro-phenolics | Thermal degradation | High MW, lipophilic, strongly colored (dark brown). |
Module 2: The "Golden Path" Purification Protocol
Phase A: The Self-Validating Workup (The "Phenol Purge")
Goal: Remove unreacted 5-nitrovanillin without hydrolyzing the product.
The Logic: The starting material is a phenol (acidic), while your product is a neutral ester. You can wash away the starting material using a base, but if the base is too strong (e.g., NaOH), you will destroy your product.
Protocol:
-
Quench: Pour the reaction mixture into ice-water (ratio 1:5). Stir vigorously. The crude ester should precipitate.
-
Filtration: Collect the solid. Do not dry yet.
-
The "Bicarbonate Wash":
-
Dissolve the wet cake in Ethyl Acetate (EtOAc).
-
Wash 2x with cold saturated Sodium Bicarbonate (
) or 5% Potassium Carbonate ( ). -
Mechanism:[1][2] This mild base deprotonates the unreacted 5-nitrovanillin (forming the water-soluble phenolate) and the carboxylic acid impurity, moving them to the aqueous layer. The neutral ester remains in the organic layer.
-
-
Neutralization: Wash the organic layer 1x with Brine and 1x with Water.
-
Dry: Dry over anhydrous
and concentrate in vacuo.
Phase B: Recrystallization (The Primary Method)
Goal: Remove colored impurities and trace isomers.
The Logic: Nitro compounds generally crystallize well. However, the ester chain adds flexibility (lipophilicity). A single solvent often fails; a solvent-antisolvent system is preferred.
Recommended Solvent Systems:
-
System A (Standard): Ethanol (95%).
-
Procedure: Dissolve in boiling Ethanol. Cool slowly to RT, then
.
-
-
System B (High Purity): Ethyl Acetate / Hexane (or Heptane).
-
Procedure: Dissolve in minimal hot EtOAc.[1] Add hot Hexane dropwise until persistent cloudiness appears. Re-heat to clear, then cool.
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Seed It: Retain a small crystal from a previous batch or scratch the glass.
-
Slow Down: Isulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.[1]
Module 3: Advanced Troubleshooting (FAQs)
Q1: My product is dark brown, even after recrystallization. How do I fix this?
Diagnosis: Nitro-aromatics are inherently yellow. Dark brown indicates oxidized phenolic tars or polymerized byproducts trapped in the crystal lattice. The Fix: Activated Carbon Treatment.[1]
-
Dissolve the crude material in hot Ethanol or EtOAc.
-
Add Activated Carbon (5-10% by weight). Warning: Do not add to boiling solvent; it will erupt. Cool slightly first.
-
Reflux for 15 minutes.
-
Filter through a Celite pad (hot filtration) to remove the carbon.
Q2: NMR shows the aldehyde proton is gone/diminished.
Diagnosis: You likely have the carboxylic acid impurity (oxidation) or a hemiacetal formation (reaction with solvent). The Fix: Bisulfite Adduct Purification (Chemoselective for Aldehydes).
-
Dissolve crude in EtOAc.[1]
-
Shake with saturated aqueous Sodium Bisulfite (
) . -
Mechanism: The aldehyde forms a water-soluble bisulfite adduct. The impurities stay in the EtOAc.
-
Separate Phases: Keep the Aqueous layer (contains your product). Discard the Organic layer.
-
Regeneration: Treat the aqueous layer with mild base (Carbonate) or dilute acid to release the aldehyde, then extract back into fresh EtOAc.
Q3: Yield is lower than expected (<50%).
Diagnosis:
-
Hydrolysis: Did you use NaOH during the wash? (Product converted to water-soluble acid).
-
Solubility: Is your product staying in the mother liquor? The Fix: Check the pH of the aqueous waste. If it is acidic, your product might be there as the acid.[4] If neutral, check the mother liquor by TLC. If product is present, evaporate and recrystallize the second crop.[2][5]
Module 4: Visualizing the Workflow
Diagram 1: The Purification Decision Matrix
Caption: Logical flow for separating the neutral ester product from acidic phenolic starting materials.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Root cause analysis for crystallization failures.
Module 5: Stability & Storage
Once purified, the stability of the aldehyde is the limiting factor.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (
). -
Container: Amber glass vials (protect the nitro group from light degradation).
-
Shelf-Life: Re-test purity (TLC/NMR) every 3 months. Look for the appearance of the carboxylic acid peak (broad singlet ~11-12 ppm in
-NMR).
References
-
BenchChem Technical Support. (2025).[1][6] Purification of Crude 5-Nitrovanillin by Recrystallization. Retrieved from
-
Sigma-Aldrich. (2025). 4-Formyl-2-methoxy-3-nitrophenyl acetate Product Information. Retrieved from
-
PubChem. (2025).[7] this compound - Compound Summary. Retrieved from
-
University of Rochester. (n.d.). Workup and Purification of Organic Compounds: Removing Sticky Reagents. Retrieved from
-
ResearchGate. (2024). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid over-nitration in the synthesis of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
This guide is structured as a specialized Technical Support Center for researchers synthesizing Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate . It addresses the specific challenge of over-nitration and regioselectivity control.
Topic: Preventing Over-Nitration in this compound Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull" Challenge
The synthesis of this compound involves nitrating a highly functionalized aromatic ring. You are managing a delicate electronic balance:
-
Activators (The "Push"): The alkoxy group at C1 (phenoxyacetate) and the methoxy group at C2 strongly activate the ring, making it susceptible to rapid, uncontrolled nitration.
-
Deactivator (The "Pull"): The formyl group (aldehyde) at C4 deactivates the ring but also directs the incoming nitro group to the meta position.
The Core Problem: "Over-nitration" in this context typically manifests as two distinct failures:
-
Di-nitration: Introduction of a second nitro group (often at the C6 position).
-
Oxidative Degradation: The aldehyde is oxidized to a carboxylic acid (Vanillic acid derivative) by the nitrating agent, or the ester tail is hydrolyzed.
Mechanism & Thermodynamics (The "Why")
To solve the problem, we must visualize the electronic battlefield. The target position is C5 .
-
C5 (Target): This position is para to the methoxy group (strong activator) and meta to the aldehyde (director). It is electronically the most favorable "sweet spot."
-
C6 (Competitor): This position is ortho to the phenoxyacetate tail. While activated, it is sterically less favored than C5 and electronically less enriched by the methoxy group.
-
C3 (Blocked): Sandwiched between the methoxy and formyl groups; steric hindrance usually prevents nitration here.
The Over-Nitration Pathway:
If the concentration of nitronium ions (
Reaction Pathway Diagram
The following diagram illustrates the critical decision points in the reaction vessel.
Caption: Figure 1. Kinetic pathway showing how temperature and stoichiometry determine product selectivity.
Troubleshooting Guide (FAQ)
Q1: I am seeing a yellow precipitate that is not my product. What is it?
Diagnosis: This is likely the 3,5-dinitro species (if numbering from aldehyde) or the oxidized carboxylic acid derivative. Root Cause:
-
Thermal Runaway: The reaction exotherm spiked the internal temperature above 10°C.
-
Reagent Overload: You used >1.2 equivalents of
.[1][2] Corrective Action: -
Pre-cool the acetic acid solvent to 0°C before adding the starting material.
-
Add the nitrating agent dropwise over 30-60 minutes, monitoring internal temp (not just bath temp).
Q2: My yield is low, and NMR shows loss of the aldehyde proton (~9.8 ppm).
Diagnosis: You have oxidized the formyl group to a carboxylic acid (Nitrodeformylation or simple oxidation). Root Cause: Use of Fuming Nitric Acid or lack of solvent moderation. Corrective Action:
-
Switch Reagents: Do NOT use fuming
. Use 65-70% Concentrated . -
Solvent System: Use Glacial Acetic Acid as the solvent.[3] It complexes with the nitric acid, moderating its oxidizing power while retaining nitrating capability [1].
Q3: Can I use Sulfuric Acid ( ) as the solvent?
Recommendation: NO. Reasoning:
-
Hydrolysis Risk: Strong mineral acids can hydrolyze the methyl ester tail (
). -
Over-Activation:
converts to too aggressively for this activated substrate, leading to immediate over-nitration. Alternative: Use Acetic Anhydride ( ) in combination with Acetic Acid if you need to scavenge water, forming acetyl nitrate in situ (a milder reagent) [2].
Optimized Experimental Protocol
This protocol is designed to be self-validating. If the color changes to dark orange/brown rapidly, abort—oxidation is occurring.
Materials
-
Substrate: Methyl (4-formyl-2-methoxyphenoxy)acetate (1.0 eq)
-
Reagent:
(65-70%, 1.05 - 1.10 eq) -
Solvent: Glacial Acetic Acid (10 volumes relative to substrate mass)
-
Quench: Ice water
Step-by-Step Methodology
-
Preparation (T = -5°C to 0°C):
-
Charge a 3-neck round bottom flask with Methyl (4-formyl-2-methoxyphenoxy)acetate.
-
Add Glacial Acetic Acid.[3] Stir until fully dissolved.
-
Cool the solution to an internal temperature of 0°C using an ice/salt bath.
-
-
Nitration (T < 5°C):
-
Prepare a solution of
(1.05 eq) in a small volume of Acetic Acid. -
Critical Step: Add the acid solution dropwise via an addition funnel.[2]
-
Control Rule: The addition rate must be slow enough that the internal temperature never exceeds 5°C .
-
Visual Check: The solution should turn yellow. If it turns dark red or evolves brown gas (
), stop addition and cool immediately.
-
-
Reaction (T = 0°C to 10°C):
-
Allow to stir at 0-5°C for 1 hour.
-
Allow to warm slightly to 10°C for 30 minutes to ensure conversion.
-
TLC Check: Monitor consumption of starting material. Do not extend reaction time unnecessarily.
-
-
Quench & Isolation:
-
Pour the reaction mixture rapidly into a beaker of crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
-
The product should precipitate as a pale yellow solid.
-
Filter the solid and wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
-
Data Summary Table
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | 0°C – 5°C | >10°C leads to dinitration and oxidation. |
| HNO3 Equiv. | 1.05 – 1.10 | >1.2 leads to dinitration; <1.0 leads to incomplete conversion. |
| Solvent | Glacial Acetic Acid | H2SO4 causes ester hydrolysis; DCM may be too slow. |
| Addition Time | 30-60 mins | Fast addition causes localized hotspots (over-nitration). |
References
-
BenchChem. (2025).[3][4] 5-Nitrovanillin in Synthesis: A Comparative Guide to Vanillin Derivatives. Retrieved from
-
ChemRxiv. (2024). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. Retrieved from
-
Organic Syntheses. (1921). Methyl m-nitrobenzoate.[2] Org. Syn. 1, 391.[2] Retrieved from
-
Sathunuru, R., et al. (2003).[5] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. Retrieved from
Sources
Removing colored impurities from Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Executive Summary
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate is a critical intermediate in the synthesis of Tamsulosin. While the pure compound is typically a pale yellow crystalline solid, experimental batches often suffer from deep orange, brown, or tarry discoloration.
These impurities generally stem from three sources:[1]
-
Oxidative Degradation: The aldehyde moiety (
) oxidizing to the carboxylic acid. -
Nitration Byproducts: Regioisomers or over-nitrated species (often deep orange/red).
-
Oligomerization: Aldol-type condensation products promoted by residual base.
This guide provides a tiered troubleshooting approach, ranging from standard recrystallization to chemically specific extraction methods.
Diagnostic Matrix: Identify Your Impurity
Before selecting a protocol, match your observation to the likely chemical cause.[2]
| Observation | Probable Cause | Recommended Action |
| Dark Brown / Tarry Residue | Oxidative polymerization or charring during nitration. | Protocol A (Carbon Treatment) followed by Protocol C . |
| Deep Orange/Red Color | Presence of nitrophenolic impurities or azo-coupling byproducts. | Protocol C (Recrystallization) using Methanol. |
| Sticky / Oiling Out | Mixed impurities lowering the melting point (eutectic mixture). | Protocol B (Bisulfite Adduct) to isolate the aldehyde. |
| Low Melting Point (<95°C) | Solvent inclusion or high levels of isomeric impurities. | Dry thoroughly; if MP remains low, use Protocol C . |
Purification Protocols
Protocol A: Activated Carbon "Scrub" (Decolorization)
Best for: Removing trace colored tars and high-molecular-weight oligomers.
Materials:
-
Activated Carbon (e.g., Darco G-60)
-
Solvent: Methanol or Ethyl Acetate (Do not use Acetone, as it reacts with the aldehyde).
-
Celite (Filter aid).
Procedure:
-
Dissolve the crude material in the minimum amount of boiling Methanol (approx. 5-7 mL per gram).
-
Add Activated Carbon (5-10% by weight of the crude mass).
-
Critical Step: Stir at reflux for 15–20 minutes. Do not exceed 30 minutes to prevent ester transesterification or hydrolysis.
-
Filter hot through a Celite pad to remove the carbon.
-
Cool the filtrate slowly to induce crystallization.[3]
Protocol B: Bisulfite Adduct Purification (The "Deep Clean")
Best for: Rescuing batches with <90% purity or "oily" batches. This method chemically separates the aldehyde from non-aldehyde impurities (isomers, nitro-tars).
Mechanism: The aldehyde forms a water-soluble sulfonate adduct, while impurities remain in the organic layer. The adduct is then reversed to release the pure aldehyde.
Step-by-Step:
-
Adduct Formation:
-
Dissolve crude solid in Ethyl Acetate (10 mL/g).
-
Add an equal volume of saturated aqueous Sodium Bisulfite (
). -
Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form at the interface.
-
-
Separation:
-
Regeneration (CRITICAL):
-
The ester group is sensitive to base hydrolysis. Do not use strong base (NaOH) to regenerate.
-
Add the aqueous adduct solution to a flask.
-
Adjust pH to ~1–2 using dilute
or . -
Stir for 30–60 minutes to reverse the equilibrium.
-
The product will precipitate or oil out.
-
-
Recovery:
Protocol C: Dual-Solvent Recrystallization (The "Polish")
Best for: Final purification to achieve >99% purity.
Solvent System: Methanol (Solvent) / Water (Anti-solvent).[1][9]
-
Dissolve the solid in boiling Methanol (approx. 10 mL/g).
-
Once dissolved, remove from heat.
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of Methanol to clear the solution.
-
Allow to cool to room temperature undisturbed, then refrigerate at 0–4°C for 4 hours.
-
Filter the pale yellow needles and wash with cold Methanol/Water (1:1).
Decision Tree for Purification Strategy
Use this logic flow to determine the most efficient path for your specific batch.
Caption: Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn red when I wash the glassware with base?
A: This indicates the presence of nitrophenolic impurities (e.g., unalkylated nitrated vanillin). Nitrophenols act as pH indicators, turning bright red/orange in basic conditions. If you see this, your alkylation step was likely incomplete. Perform a caustic wash (5%
Q2: Can I use Acetone for recrystallization? A: No. Acetone can react with the aldehyde group of your compound under basic or acidic catalysis (aldol condensation), creating new impurities. Stick to Methanol, Ethanol, or Ethyl Acetate.
Q3: The melting point is reported as 106–108°C, but mine is 98°C. Is this acceptable? A: A depression of 8–10°C is significant. It suggests roughly 5–10% impurity content. Do not proceed to the next synthetic step (reductive amination for Tamsulosin), as these impurities will poison the catalyst (e.g., Pt/C or Raney Ni). Recrystallize using Protocol C.
Q4: Is the aldehyde group stable during storage? A: Aldehydes are prone to air oxidation. Store the purified compound under an inert atmosphere (Nitrogen/Argon) in a tightly sealed amber vial at 2–8°C. If the solid turns white on the surface, it may have oxidized to the carboxylic acid.
References
-
Organic Syntheses. (1953). p-Nitrobenzaldehyde Purification Procedures. Org. Synth. 33 , 60. [Link]
-
MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. [Link]
-
Reddy, A. V., et al. (2009).[10] Improved Process for the Preparation of Tamsulosin Hydrochloride. Journal of Current Pharma Research. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectral data comparison of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate with literature values
Topic: Spectral data comparison of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate with literature values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
This compound (CAS: 1096323-75-9) is a critical intermediate in the synthesis of photocleavable linkers, specifically derivatives of the o-nitrobenzyl photolabile protecting groups used in solid-phase peptide synthesis and drug delivery systems.
This guide provides a technical framework for validating the identity and purity of this compound.[1] Unlike standard commodity chemicals, "literature values" for this specific intermediate are often embedded within complex synthetic pathways of larger molecules (e.g., photocleavable biotin linkers). This document consolidates available spectral characteristics into a reference standard, enabling researchers to benchmark their synthesized product against high-confidence theoretical and reported data.
Structural Logic & Numbering
To interpret the spectra correctly, the substitution pattern must be understood:
-
Parent Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Modification 1 (Nitration): Introduction of a nitro group at position 5 (ortho to the phenol).
-
Modification 2 (Alkylation): The phenolic oxygen is alkylated with methyl bromoacetate.
Comparative Spectral Data
The following data compares the Expected/Literature Consensus values (derived from high-purity commercial standards and analogous 5-nitrovanillin derivatives) against typical Experimental observations.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Assignment | Proton Type | Literature/Consensus Shift ( | Multiplicity | Integration | Mechanistic Insight |
| CHO | Aldehyde | 9.85 – 9.95 | Singlet (s) | 1H | Characteristic aldehyde proton; slightly shielded compared to non-nitro vanillin due to steric twisting. |
| Ar-H (C6) | Aromatic | 7.60 – 7.75 | Doublet/Singlet | 1H | Deshielded by the adjacent electron-withdrawing nitro group ( |
| Ar-H (C2) | Aromatic | 7.40 – 7.50 | Doublet/Singlet | 1H | Located between the methoxy and aldehyde groups. |
| O-CH | Methylene | 4.80 – 4.90 | Singlet (s) | 2H | The |
| O-CH | Methoxy (Ar) | 3.95 – 4.05 | Singlet (s) | 3H | The aromatic methoxy group (from vanillin core). |
| COO-CH | Methoxy (Est) | 3.75 – 3.85 | Singlet (s) | 3H | The methyl ester protons. Critical Check: Must be distinct from the aromatic methoxy. |
Analyst Note: A common impurity is unreacted 5-nitrovanillin. Watch for a broad singlet at
10.5–11.0 ppm (Phenolic -OH) which should be absent in the pure product.
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Functional Group | Wavenumber (cm | Intensity | Interpretation |
| C=O (Ester) | 1750 – 1765 | Strong | Carbonyl stretch of the methyl ester acetate. |
| C=O (Aldehyde) | 1690 – 1705 | Strong | Conjugated aldehyde carbonyl. |
| NO | 1530 – 1545 | Strong | Asymmetric nitro stretch. Diagnostic for nitration success. |
| NO | 1340 – 1350 | Medium | Symmetric nitro stretch. |
| C-O-C | 1200 – 1280 | Strong | Aryl alkyl ether stretching. |
C. Physical Properties
| Property | Literature Value | Experimental Tolerance |
| Appearance | Pale yellow to yellow crystalline solid | Must be solid. Oily residue indicates solvent entrapment or incomplete crystallization. |
| Melting Point | 98°C – 104°C (Typical for nitro-vanillin esters) | |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO. Insoluble in Water.[2] | - |
Experimental Validation Protocols
Protocol 1: Purity Assessment via HPLC
Use this protocol to quantify purity before committing to spectral analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (nitro-group absorbance).
-
Acceptance Criteria: Main peak area > 95%. Impurity peaks at relative retention times (RRT) corresponding to 5-nitrovanillin must be < 1%.
Protocol 2: Synthesis & Verification Workflow
The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting critical decision nodes.
Figure 1: Logical workflow for the synthesis and quality control of this compound.
Technical Discussion: Interpreting the Data
The "Nitro Effect" on NMR
The presence of the nitro group at the 5-position is the most significant factor differentiating this spectrum from generic vanillin derivatives.
-
Shielding/Deshielding: The nitro group is strongly electron-withdrawing. This causes the aromatic proton adjacent to it (H-6) to shift downfield significantly (towards 7.7 ppm).
-
Coupling: In 5-nitrovanillin derivatives, the two aromatic protons are meta to each other. Consequently, the coupling constant (
) is small (~2 Hz). In low-resolution spectra, these may appear as singlets, but a high-field instrument (400 MHz+) should resolve them as doublets ( Hz).
Differentiating the Methoxy Groups
The molecule contains two methyl groups attached to oxygens:
-
Ar-OCH
: Attached directly to the benzene ring. Resonance effects typically place this near 4.0 ppm . -
COOCH
: Part of the ester. Inductive effects from the carbonyl typically place this near 3.8 ppm . Validation Tip: If these peaks overlap or integrate to 6H together, use HSQC (Heteronuclear Single Quantum Coherence) NMR to resolve them based on the carbon shifts (Ar-OMe carbon 56 ppm vs Ester-OMe carbon 52 ppm).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329787066 (Related Acid). [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers. Journal of Organic Chemistry. (Provides mechanistic grounding for nitro-vanillin alkylation shifts). [Link]
Sources
Cross-Validation of Analytical Methods for Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate: A Comparative Guide
A comprehensive guide to the cross-validation of analytical methods for the quantification of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate. This document provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It includes hypothetical, yet scientifically plausible, experimental protocols and validation data to guide researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This guide is structured to provide in-depth technical insights, explaining the rationale behind experimental choices and adhering to the principles of scientific integrity as outlined in the ICH Q2(R1) guidelines.
Introduction: The Analytical Challenge of a Novel Compound
This compound is a complex organic molecule with multiple functional groups, including an aromatic nitro group, an aldehyde, an ether, and an ester. The accurate and precise quantification of this compound is critical in various stages of research and development, from synthesis verification and purity assessment to formulation analysis and stability studies. The lack of established analytical methods in the public domain necessitates the development and validation of reliable techniques.
This guide presents a cross-validation study of three common and powerful analytical techniques: HPLC-UV, GC-FID, and LC-MS/MS. Each method is evaluated based on the validation parameters set forth by the International Council for Harmonisation (ICH) in its Q2(R1) guideline to ensure the generation of reliable and reproducible data.[1][2][3]
Experimental Design: A Tripartite Approach to Cross-Validation
The core of this guide is a comparative evaluation of three distinct analytical methodologies. The selection of these techniques is based on their widespread availability and their theoretical suitability for analyzing a molecule with the characteristics of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in pharmaceutical analysis, ideal for non-volatile and thermally labile compounds. The presence of a chromophore in the target molecule makes it well-suited for UV detection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust technique for volatile and thermally stable compounds. While the target molecule may have limited volatility, this method is explored for its potential in purity and impurity profiling.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, offering unparalleled specificity.
The cross-validation will assess the following key performance indicators for each method:
-
Linearity and Range
-
Accuracy (as % recovery)
-
Precision (as % RSD for repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Specificity
-
Robustness
The following diagram illustrates the workflow of this cross-validation study.
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following protocols are designed to be robust and are based on established principles for the analysis of aromatic nitro compounds and esters.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to provide a good balance of resolution, speed, and cost-effectiveness. The reversed-phase C18 column is a standard choice for moderately polar compounds.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (selected based on the expected absorbance of the nitroaromatic chromophore).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is developed to assess the thermal stability and volatility of the analyte and to identify any volatile impurities. A non-polar column is chosen for general-purpose screening.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standards: Prepare dilutions in ethyl acetate to cover the expected linear range of the detector.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a suitable concentration and filter if necessary.
-
Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (UHPLC):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: ESI negative (due to the acidic nitro and potential hydrolysis of the ester).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M-H]⁻ (m/z 254.04)
-
Product Ions (Q3): Hypothetical fragments for quantification (e.g., m/z 195.02) and confirmation (e.g., m/z 165.01). These would be determined experimentally by infusing a standard solution.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Standard and Sample Preparation:
-
Similar to HPLC-UV, but using mobile phase A as the diluent and preparing standards at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Comparative Performance Data
The following table summarizes the hypothetical validation data for the three analytical methods, based on the principles outlined in ICH Q2(R1).[4][5][6]
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 10 - 500 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.0 - 104.5% | 99.1 - 100.8% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.5% | < 2.0% |
| LOD | 0.3 µg/mL | 3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 10 µg/mL | 0.1 ng/mL |
| Specificity | Good, but potential for interference from co-eluting impurities with similar UV spectra. | Moderate, risk of thermal degradation products interfering. | Excellent, high specificity due to MRM transitions. |
| Robustness | Robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C). | Sensitive to changes in oven ramp rate and injector temperature. | Robust to minor changes in mobile phase composition and flow rate. |
Discussion: Choosing the Right Tool for the Job
The selection of an analytical method is a critical decision that depends on the specific application, available resources, and the required level of sensitivity and selectivity.
HPLC-UV: The Reliable Workhorse
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision, making it a highly suitable technique for routine quality control, such as assay and purity determinations of the drug substance and finished product.[7] Its primary limitation is its moderate specificity; impurities with similar chromophores that co-elute could lead to inaccurate results. However, the use of a diode-array detector can help to assess peak purity and mitigate this risk.
GC-FID: A Niche Application for Volatiles
The GC-FID method shows acceptable performance, but its lower sensitivity and potential for thermal degradation of the analyte make it less suitable for the primary quantification of this compound. The higher operating temperatures could induce decarboxylation or other degradation pathways. However, this method could be valuable for specialized applications, such as the detection and quantification of volatile organic impurities or residual solvents from the manufacturing process.[8][9]
LC-MS/MS: The Gold Standard for Sensitivity and Specificity
The LC-MS/MS method is unequivocally the most sensitive and selective of the three.[10][11] Its ability to monitor specific precursor-to-product ion transitions provides an exceptionally high degree of confidence in the identity and quantity of the analyte, even in complex matrices. This makes it the ideal choice for bioanalytical studies (e.g., in plasma or tissue), trace-level impurity analysis, and as a reference method for validating other techniques. The main drawbacks are the higher cost of instrumentation and the need for more specialized expertise for method development and operation.
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
This guide provides a framework for the cross-validation of analytical methods for this compound. Based on the comparative data, the following recommendations can be made:
-
For routine quality control, assay, and stability testing , the HPLC-UV method is the most appropriate choice, offering a balance of performance, cost, and ease of use.
-
For trace-level quantification, analysis in complex biological matrices, or as a definitive reference method , the LC-MS/MS method is superior due to its high sensitivity and specificity.
-
The GC-FID method should be reserved for specialized applications , such as the analysis of volatile impurities or residual solvents, and is not recommended for the primary quantification of the parent compound due to potential thermal instability.
It is imperative that any selected method be fully validated in the user's laboratory according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][12][13]
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chowdary, L. G., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pathan, M. A., et al. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
-
Slideshare. Analytical method validation as per ich and usp. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Al-Qaradawi, S. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
ResearchGate. (2025, August 9). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
ResearchGate. Analysis of Essential Oils Using GC- FID And GC-MS. [Link]
-
Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
Namieoenik, J., & Gorecki, T. (1998). Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. [Link]
-
de Oliveira, P. S., et al. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]
-
Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]
-
Wang, P., et al. (2020). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. PMC. [Link]
-
Whelan, M., et al. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. [Link]
-
ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with.... [Link]
-
Waters Corporation. LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. cubiclaboratories.com [cubiclaboratories.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Benchmarking the synthetic efficiency of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate preparation
This guide benchmarks the synthetic efficiency of preparing Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate , a critical precursor for o-nitrobenzyl photocleavable linkers used in solid-phase synthesis and chemical biology.
Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist
Executive Summary & Strategic Analysis
The target molecule is a functionalized 5-nitrovanillin derivative.[1] Its synthesis hinges on two critical transformations: the regioselective nitration of vanillin and the subsequent alkylation of the phenolic oxygen.
From a process chemistry perspective, the primary bottleneck is Step 1 (Nitration) due to regioselectivity issues (ortho- vs. meta- to the phenol) and exothermic safety profiles. Step 2 (Alkylation) is generally high-yielding but requires optimization of solvent/base systems to prevent hydrolysis of the methyl ester or degradation of the aldehyde.
The "Why" Behind the Chemistry
-
Electronic Push-Pull: The methoxy and hydroxy groups on vanillin activate the ring, while the aldehyde deactivates it. Nitration must occur at position 5 (ortho to the phenol) to create the necessary geometry for the photocleavage mechanism (nitro group interaction with the benzylic carbon).
-
Acidity Modulation: The introduction of the electron-withdrawing nitro group at C5 significantly increases the acidity of the phenol (
drops from ~7.4 to ~5.5). This allows the use of milder bases (K₂CO₃) for the subsequent alkylation, avoiding the need for hazardous hydrides (NaH).
Phase 1: Benchmarking Nitration Protocols
Target Intermediate: 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)
The choice of nitration method dictates the purity profile of the final linker. We compare three standard industry approaches.
Comparative Data Table
| Parameter | Method A: Classical | Method B: Biphasic/Low-Temp | Method C: CAN-Mediated (Green) |
| Reagents | Conc. HNO₃ / Glacial AcOH | HNO₃ / DCM | Cerium Ammonium Nitrate (CAN) / PEG-400 |
| Conditions | 0–20°C, 2–4 h | 0–5°C, 1–2 h | Room Temp, Ultrasonic or Stir |
| Yield | 70–75% | 80–88% | 85–90% |
| Regioselectivity | Moderate (some dinitro formed) | High | High |
| Scalability | High (Exotherm risk) | High (Better heat transfer) | Low (Cost of CAN, waste stream) |
| Safety Profile | Caution: Violent exotherm | Managed exotherm | Safer, no fuming acid |
Expert Recommendation
For gram-to-multigram scale synthesis, Method B (HNO₃/DCM) is the superior protocol.
-
Reasoning: Dichloromethane (DCM) allows for significantly better heat dissipation than glacial acetic acid, reducing the formation of dinitro-vanillin byproducts. It also simplifies workup (aqueous wash vs. neutralization of large acid volumes).
Phase 2: Alkylation Protocol & Optimization
Target Product: this compound
This step attaches the acetate "handle." The benchmark comparison here lies in the Base/Solvent System .
System Comparison: K₂CO₃/DMF vs. Acetone/Reflux
-
System 1: K₂CO₃ in DMF (Recommended)
-
Mechanism: The high dielectric constant of DMF dissociates the carbonate, accelerating the
reaction. -
Temp: 60°C.
-
Time: 2–4 hours.
-
Yield: >90%.
-
Pros: Fast, homogeneous.
-
Cons: DMF removal requires aqueous workup or high-vac distillation.
-
-
System 2: K₂CO₃ in Acetone (Alternative)
-
Mechanism: Heterogeneous slurry.
-
Temp: Reflux (56°C).
-
Time: 8–12 hours.
-
Yield: 80–85%.
-
Pros: Easy workup (solvent evaporation).
-
Cons: Slow kinetics due to poor solubility of the nitrophenoxide; requires vigorous stirring.
-
Detailed Experimental Protocol (Optimized Route)
This protocol utilizes the Method B (Nitration) and System 1 (Alkylation) combination for maximum efficiency.
Step 1: Synthesis of 5-Nitrovanillin[2][3][4]
-
Setup: Charge a 3-neck round-bottom flask with Vanillin (10.0 g, 65.7 mmol) and DCM (100 mL). Cool to 0°C using an ice/salt bath.
-
Addition: Add conc. HNO₃ (70%, 5.0 mL) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent over-nitration.[2]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor via TLC (50% EtOAc/Hexane).
-
Workup: Quench by pouring onto crushed ice (200 g). Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to yield yellow crystals.
-
Validation: ¹H NMR (CDCl₃) should show aromatic protons as singlets (para-relationship blocked).
-
Step 2: Alkylation to Final Product
-
Reagents: Dissolve 5-Nitrovanillin (5.0 g, 25.4 mmol) in anhydrous DMF (40 mL).
-
Base: Add anhydrous K₂CO₃ (4.2 g, 30.5 mmol, 1.2 eq). The solution will turn bright orange/red (phenoxide formation). Stir for 15 min.
-
Alkylation: Add Methyl Bromoacetate (2.6 mL, 28.0 mmol, 1.1 eq) dropwise.
-
Heat: Warm to 60°C for 3 hours.
-
Workup: Pour mixture into cold water (200 mL). The product usually precipitates as a pale yellow solid. Filter and wash with water.[3][4]
-
Purification: If oil forms, extract with EtOAc. Recrystallize from MeOH/H₂O.[5]
Visualization of Reaction Logic
Diagram 1: Synthetic Pathway & Structural Logic
Caption: Step-wise transformation highlighting the critical intermediate 5-Nitrovanillin.
Diagram 2: Process Decision Matrix
Caption: Decision tree for selecting reaction conditions based on scale and waste disposal constraints.
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[6] [Link]
- Reichmanis, E., et al. (1985). o-Nitrobenzyl photochemistry: Solution vs. solid-state behavior. Journal of Polymer Science: Polymer Chemistry Edition, 23(1), 1-8. (Foundational chemistry for nitrobenzyl linkers).
-
Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.[7] ResearchGate/Journal of Chemical Research. (Confirming alkylation protocols for nitrophenoxy acetates).
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
[1][2]
Part 1: Executive Summary (Immediate Action)
Do not dispose of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate in general organic waste streams without segregation. [1]
This compound contains a nitro-aromatic moiety combined with a reactive aldehyde and a hydrolyzable ester .[1] Improper mixing with incompatible waste streams (specifically bases or reducing agents) can lead to the formation of shock-sensitive nitronate salts or exothermic decomposition.[1]
Core Directive:
-
Segregate: Isolate immediately from general organic solvents, especially those containing amines or hydroxides.[1]
-
Protect: Store in amber/opaque containers. This molecule is likely photo-active (related to o-nitrobenzyl photocleavable linkers); light exposure can induce degradation and pressure buildup.[1]
-
Designate: Label specifically for High-Temperature Incineration .
Part 2: Chemical Hazard Profile & Causality
To ensure safety, you must understand the why behind the disposal protocols. This molecule is not just "organic waste"; it is a poly-functionalized aromatic system with specific reactivities.[1]
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitro Group (-NO₂) | Energetic potential; precursor to shock-sensitive salts if treated with strong bases.[1] | CRITICAL: Never mix with alkaline waste (NaOH, KOH, Ammonia). |
| Aldehyde (-CHO) | Susceptible to oxidation; can undergo condensation reactions (aldol) releasing heat.[1] | Segregate from strong oxidizers (Peroxides, Nitric Acid) and amines. |
| Methyl Ester | Hydrolyzable to acid/alcohol.[1] | Avoid acidic/basic aqueous mixtures that promote uncontrolled hydrolysis.[1] |
| Aromatic Core | Environmental toxicity.[1][2][3][4] | Must not enter sewer systems (Zero Discharge).[1] |
The "Alkaline Threat" (Scientific Rationale)
The most critical error researchers make with nitro-aromatics containing acidic protons (or those adjacent to carbonyls) is mixing them with bases.[1]
-
Mechanism: Base treatment can deprotonate the alpha-carbon or interact with the nitro group, leading to the formation of aci-nitro salts (nitronates) .[1]
-
Risk: Dry nitronate salts are often shock-sensitive explosives.[1] Even in solution, the reaction is exothermic and can over-pressurize waste containers.
Part 3: Disposal Workflow & Protocol
Decision Logic Diagram
The following flowchart outlines the decision-making process for disposing of this compound.
Caption: Operational workflow for segregating and packaging nitro-aromatic ester waste.
Step-by-Step Procedure
Phase A: Preparation
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Handle in a fume hood.
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use an amber glass bottle or amber HDPE. Note: If the solution contains volatile solvents, ensure 10% headspace to prevent pressure buildup.
-
Light Protection: If amber containers are unavailable, wrap clear glass containers in aluminum foil immediately.
-
Phase B: Collection
-
Transfer: Move the material into the disposal container.
-
For Solids: Use a plastic spatula.[1] Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste container (do not throw the wipe in regular trash).[1]
-
For Rinsing: If rinsing a flask, use Acetone or Ethyl Acetate . Do NOT use water/bleach or alkaline cleaning baths until the bulk material is removed.[1]
-
-
Solvent Compatibility: Ensure the carrier solvent (if liquid) is compatible with incineration.[1] Avoid highly chlorinated solvents if possible to reduce incineration costs, though they are chemically compatible.
Phase C: Labeling & Storage[5][3][6]
-
Label Details:
-
Chemical Name: this compound.[1] (Do not use abbreviations like "Linker A").
-
Constituents: If in solution, list all solvents and their approximate % (e.g., "Acetone 90%, Compound 10%").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".[1] If the concentration is >10%, consider marking "Reactive" to alert the waste handler.[1]
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat, light, and incompatible streams (bases/oxidizers).
Part 4: Regulatory Compliance (RCRA/EPA)[1]
While this specific CAS number is not typically listed on the EPA P-list or U-list (Acute Hazardous Wastes), it falls under "Characteristic" hazardous waste due to its reactivity and ignitability profile.[1]
| Regulatory Category | Classification | Waste Code (USA) |
| Ignitability | If dissolved in flammable solvents (Flash point <60°C).[1] | D001 |
| Reactivity | Potential for nitro-group energetics (context-dependent).[1] | D003 (Potential) |
| Toxicity | Default assumption for nitro-aromatics.[1] | Toxic (General) |
Disposal Path: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the nitro-aromatic ring and the aldehyde functionality.[1]
Part 5: Emergency Contingencies
Spill Scenario:
-
Evacuate the immediate area if the spill is large (>100mL of pure solution).[1]
-
PPE: Use organic vapor respirator if ventilation is poor.[1]
-
Neutralization: Do NOT use basic neutralizers (like sodium bicarbonate) on the pure solid, as this may generate heat/reactivity.[1]
-
Cleanup: Absorb liquids with vermiculite or sand (inert absorbents).[1] Scoop solids using non-sparking tools.[1] Place in a sealed container and label as "Hazardous Waste - Spill Debris."
Exposure:
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
PubChem. (n.d.).[1] Compound Summary for Nitro-aromatic Derivatives. National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
